3-chloro-6-(1H-imidazol-1-yl)pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-imidazol-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLJRMHTTUOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377889 | |
| Record name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71037-71-3 | |
| Record name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-(1H-imidazol-1-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a pyridazine and an imidazole ring, makes it an interesting scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible experimental protocol for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways based on related molecules.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The available data for this compound is summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | [1][2] |
| Molecular Weight | 180.6 g/mol | [1][2] |
| CAS Number | 71037-71-3 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Water Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Experimental Protocols
Proposed Synthesis of this compound
This proposed workflow starts from the commercially available 3,6-dichloropyridazine.
References
Technical Guide: 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. This document details its chemical properties, plausible synthetic routes with experimental protocols, and a summary of the biological activities of structurally related compounds, offering insights into its potential as a scaffold for drug discovery.
Chemical and Physical Properties
This compound is a pyridazine derivative featuring a chloro substituent at the 3-position and an imidazole ring linked via a nitrogen atom to the 6-position. The presence of the reactive chlorine atom and the imidazole moiety makes it an attractive intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 71037-71-3 | [1] |
| Molecular Formula | C₇H₅ClN₄ | [1] |
| Molecular Weight | 180.6 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | Typically >95% (commercially available) | [2] |
| InChI Key | VAJLJRMHTTUOFQ-UHFFFAOYSA-N | [2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established reactions of similar pyridazine derivatives. The most probable synthetic route involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with imidazole. An alternative, though less direct, pathway could involve the cyclization of a hydrazinylpyridazine precursor.
Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution
This method involves the reaction of 3,6-dichloropyridazine with imidazole, where one of the chlorine atoms is displaced by the imidazole nucleophile. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Alternative Synthetic Route: From 3-chloro-6-hydrazinylpyridazine
An alternative synthesis, based on the preparation of the analogous pyrazole compound, could involve the reaction of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon synthon that can form the imidazole ring.[3]
Experimental Protocol (Hypothetical):
This route would require a multi-step process, likely involving the reaction of 3-chloro-6-hydrazinylpyridazine with a reagent that can provide the C2 and C3 fragments of the imidazole ring, followed by cyclization. The specific reagents and conditions would need to be developed and optimized.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound in the reviewed literature, the broader class of pyridazine and imidazole-containing compounds exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold in drug discovery.
Table 2: Biological Activities of Related Pyridazine Derivatives
| Compound Class | Biological Activity | Reference |
| Imidazopyridazines | MNK1/2 inhibitors | [4] |
| Imidazole-based compounds | Anticancer, antifungal, antibacterial, antihistaminic | [5] |
| Pyridazine derivatives | Antiviral (Hepatitis A) | [4] |
| Pyrazolo[3,4-c]pyridazine derivatives | Central nervous system agents | [6] |
| 3-(Fluoro-imidazolyl)pyridazine derivatives | STING agonists with antitumor activity | [7] |
The imidazopyridazine core is of significant interest in medicinal chemistry. For instance, derivatives have been investigated as potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1/2), which are implicated in cancer.[4] The general classes of imidazole and pyridazine compounds are known to possess a diverse array of biological activities, including anticancer, antifungal, and antiviral properties.[5][8]
Given the known activities of related structures, this compound could be a valuable starting point for the development of novel therapeutic agents. The reactive chlorine atom provides a handle for further chemical modification to explore structure-activity relationships.
Experimental Workflows and Signaling Pathways
Due to the lack of specific biological studies on this compound, no defined signaling pathways can be attributed to it at this time. However, based on the activity of related compounds, a general workflow for its biological evaluation can be proposed.
This workflow outlines a standard progression in drug discovery, starting from broad screening to identify initial activity, followed by chemical optimization, detailed mechanistic studies, and finally, preclinical evaluation. Researchers investigating this compound would likely follow a similar path to uncover its therapeutic potential.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data for this specific molecule is limited, the well-documented and diverse activities of the broader pyridazine and imidazole families of compounds provide a strong rationale for its further investigation. The synthetic routes outlined in this guide offer a starting point for its preparation and subsequent derivatization, paving the way for the exploration of its pharmacological profile. Future research into this and related compounds could lead to the discovery of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rjptonline.org [rjptonline.org]
The Biological Landscape of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-6-(1H-imidazol-1-yl)pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this core, with a focus on their potential as therapeutic agents.
Core Biological Activities and Quantitative Data
Derivatives of this compound have been primarily investigated for their anticancer and enzyme inhibitory activities. The substitution pattern around this core structure significantly influences the biological potency and selectivity.
Anticancer Activity
The antitumor potential of pyridazine derivatives is a significant area of research. Recent studies have identified derivatives of the closely related 3-(fluoro-imidazolyl)pyridazine as potent agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in tumor microenvironments can lead to a robust anti-tumor immune response.
Table 1: Antitumor Activity of 3-(fluoro-imidazolyl)pyridazine Derivatives as STING Agonists
| Compound ID | Modification | Cell Line | Assay | Activity (EC50) |
| A4 | (Not specified in abstract) | THP1 (human) | STING Activation | 0.06 µM[1] |
| A4 | (Not specified in abstract) | RAW 264.7 (mouse) | STING Activation | 14.15 µM[1] |
EC50: Half-maximal effective concentration.
Enzyme Inhibitory Activity
A significant finding in the exploration of this scaffold is the discovery of potent enzyme inhibitors. Specifically, a derivative of this compound has been identified as a powerful aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer.
Table 2: Aromatase Inhibitory Activity of a this compound Derivative
| Compound ID | Chemical Name | Enzyme Source | Assay | Activity (IC50) |
| MFT-279 | 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride | (In vitro) | Aromatase Inhibition | 2.39 nmol/l |
IC50: Half-maximal inhibitory concentration.
Antifungal and Other Activities
While the primary focus has been on anticancer and enzyme inhibitory activities, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives has also shown promise as antifungal and antibacterial agents. However, specific quantitative data for a series of this compound derivatives in these areas is not extensively available in the current literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound
A general synthetic route to the core structure involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Caption: General Synthesis Scheme.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antifungal Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a growth control well.
Enzyme Inhibition Assessment: Aromatase Activity Assay
This assay measures the ability of a compound to inhibit the aromatase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a source of the aromatase enzyme (e.g., human placental microsomes), and a cofactor such as NADPH.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Substrate Addition: A labeled substrate, such as [1β-³H]-androstenedione, is added to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product formed (e.g., tritiated water released from the labeled substrate) is quantified using liquid scintillation counting.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Workflows
STING Signaling Pathway
The activation of the STING pathway by agonists leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.
Caption: STING Signaling Pathway.
Experimental Workflow for Drug Discovery
The process of identifying and evaluating new derivatives follows a logical progression from synthesis to biological testing.
Caption: Drug Discovery Workflow.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated activities, particularly in oncology through STING agonism and aromatase inhibition, highlight the potential of this chemical class. Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship for various biological targets, including further exploration of their antimicrobial properties. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in this exciting field.
References
An In-depth Technical Guide on the Core Mechanism of Action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For: Researchers, scientists, and drug development professionals
Disclaimer: This document synthesizes the available scientific information on the probable mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Direct experimental data on this specific molecule is limited. Therefore, this guide presents a technical analysis based on the activities of structurally related compounds and proposes the most likely mechanisms of action for further investigation.
Executive Summary
This compound is a heterocyclic compound with potential therapeutic applications. While direct studies on its mechanism of action are not extensively published, analysis of its structural analogs suggests three primary putative mechanisms: Aromatase Inhibition, STING (Stimulator of Interferon Genes) Pathway Agonism, and JNK1 (c-Jun N-terminal kinase 1) Inhibition. A closely related derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), is a known potent aromatase inhibitor. Furthermore, other pyridazine and imidazole-containing compounds have been identified as modulators of the STING and JNK1 signaling pathways. This guide provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.
Putative Mechanisms of Action
Aromatase Inhibition
The most direct evidence for the biological activity of a compound structurally similar to this compound comes from studies on MFT-279, an aromatase inhibitor. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.
Quantitative Data for a Structurally Related Aromatase Inhibitor
| Compound | Target | Assay Type | IC50 (nmol/l) | Reference |
| 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | Aromatase | In vitro | 2.39 | [1] |
Signaling Pathway
The proposed mechanism involves the inhibition of aromatase, which in turn reduces the conversion of androgens to estrogens, leading to a decrease in estrogen-dependent cell proliferation.
STING Pathway Agonism
Recent studies have identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent STING agonists. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor immune response.
Quantitative Data for Structurally Related STING Agonists
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| 3-(fluoro-imidazolyl)pyridazine derivative A4 | Human THP1 | STING Activation | 0.06 | [2] |
| 3-(fluoro-imidazolyl)pyridazine derivative A4 | Mouse RAW 264.7 | STING Activation | 14.15 | [2] |
| SR-717 | ISG-THP1 | Interferon Stimulated Gene Reporter | 2.1 | [3][4] |
Signaling Pathway
Activation of the STING pathway by an agonist leads to a signaling cascade culminating in the transcription of genes involved in the innate immune response.
JNK1 Inhibition
The pyridazine scaffold is present in a number of compounds designed as JNK1 inhibitors. The JNK signaling pathway is implicated in cellular responses to stress, and its dysregulation is associated with various diseases, including cancer and inflammatory disorders.
Quantitative Data for Structurally Related JNK Inhibitors
| Compound Class | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| Aminopyrazole Derivatives | < 1 - 34 | - | - | [5] |
| Pan-JNK Inhibitor (JNK-IN-8) | 4.7 | 18.7 | 1 | [1][5] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | [5] |
Signaling Pathway
Inhibition of JNK1 can block the phosphorylation of downstream targets like c-Jun, thereby modulating gene expression related to cell proliferation and apoptosis.
Experimental Protocols
In Vitro Aromatase Inhibition Assay
This protocol is adapted from methodologies used for characterizing non-steroidal aromatase inhibitors.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
This compound
-
Letrozole (positive control)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add serial dilutions of this compound or letrozole to the reaction mixture.
-
Initiate the reaction by adding [1β-³H]-androst-4-ene-3,17-dione.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing.
-
Separate the aqueous phase (containing ³H₂O) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
STING Activation Reporter Assay
This protocol is based on the use of THP-1 dual reporter cells, which are commonly used to screen for STING agonists.
Objective: To determine the in vitro agonistic activity (EC50) of this compound on the STING pathway.
Materials:
-
THP-1 Dual™ KI-hSTING-R232 cells (or other relevant STING variant)
-
QUANTI-Luc™ 4 Lucia/Gaussia Duo
-
Test compound: this compound
-
Positive control: 2'3'-cGAMP
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
Procedure:
-
Seed THP-1 dual reporter cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of this compound or 2'3'-cGAMP to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measure the activity of secreted luciferase in the supernatant using a luminometer and the QUANTI-Luc™ reagent.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.
-
Determine the EC50 value by plotting the fold induction against the compound concentration and fitting to a dose-response curve.
Experimental Workflow
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a biologically active molecule with the potential to act as an aromatase inhibitor, a STING agonist, or a JNK1 inhibitor. The most direct line of evidence points towards aromatase inhibition, given the potent activity of a very close structural analog. However, the recent discovery of pyridazine derivatives as STING agonists opens up an exciting avenue for investigation in the field of immuno-oncology.
Further research should focus on directly evaluating the activity of this compound in the experimental systems outlined in this guide. Head-to-head comparisons in these assays will elucidate its primary mechanism of action and its potential selectivity. Subsequent studies could involve in vivo models of breast cancer or other malignancies to validate the therapeutic potential of this compound.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic applications of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a molecule of significant interest for drug discovery. By examining the biological activities of structurally related compounds, this document elucidates potential therapeutic targets, provides detailed experimental protocols for synthesis and biological evaluation, and presents key data in a structured format to facilitate further research and development. The primary identified potential therapeutic avenues for derivatives of this scaffold include aromatase inhibition for hormone-dependent cancers and modulation of the STING pathway for immunotherapy.
Introduction
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The specific compound, this compound, combines the pyridazine core with an imidazole ring, a feature known to be important for interacting with various biological targets. This guide explores the therapeutic potential of this molecule by analyzing data from closely related analogues and provides a framework for its further investigation.
Potential Therapeutic Targets
Based on the biological evaluation of structurally similar pyridazine derivatives, two primary therapeutic targets have been identified as highly promising for analogues of this compound: Aromatase and Stimulator of Interferon Genes (STING).
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. A close derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.
STING Pathway Agonism
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which can mount a robust anti-tumor immune response. Recently, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists, highlighting the potential of the this compound scaffold in cancer immunotherapy.
Quantitative Data for Structurally Related Compounds
The following table summarizes the quantitative biological data for derivatives structurally related to this compound.
| Compound Name | Target | Assay Type | Value | Units |
| 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | Aromatase | In vitro enzyme inhibition | IC50 = 2.39 | nmol/l |
| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | Human STING | Cellular activation | EC50 = 0.06 | µM |
| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | Mouse STING | Cellular activation | EC50 = 14.15 | µM |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 3,6-dichloropyridazine.
Materials:
-
3,6-dichloropyridazine
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Aromatase Inhibition Assay (In Vitro)
This protocol is based on the use of human placental microsomes as a source of aromatase.
Materials:
-
Human placental microsomes
-
Test compound (this compound derivative)
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Letrozole (positive control)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add varying concentrations of the test compound or positive control to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding chloroform.
-
Separate the aqueous phase containing the released ³H₂O from the organic phase containing the unmetabolized substrate by centrifugation.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
STING Agonist Cellular Assay
This protocol utilizes a reporter cell line to measure the activation of the STING pathway.
Materials:
-
THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line
-
Test compound (this compound derivative)
-
2'3'-cGAMP (positive control)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
QUANTI-Luc™ (luciferase detection reagent)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the test compound or positive control.
-
Incubate the plate at 37 °C in a CO₂ incubator for 24 hours.
-
Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ and reading the luminescence on a luminometer.
-
Determine the EC50 value of the test compound by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified STING signaling pathway initiated by a pyridazine derivative.
Caption: Experimental workflow for the in vitro aromatase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the activity of closely related analogues, inhibition of aromatase and agonism of the STING pathway are two highly viable therapeutic strategies to pursue. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this compound for these and other potential therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.
Structure-Activity Relationship of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazine-based compounds, with a specific focus on analogs of 3-chloro-6-(1H-imidazol-1-yl)pyridazine and the closely related, more extensively studied imidazo[1,2-b]pyridazine scaffold. This document is intended to serve as a comprehensive resource, summarizing quantitative biological data, detailing experimental protocols, and visualizing key concepts to facilitate further research and development in this area. The pyridazine nucleus is a recognized privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent kinase inhibition relevant to oncology.[1]
Introduction to the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors.[2] In particular, the 3,6-disubstituted pyridazine framework has been a focal point of medicinal chemistry efforts, leading to the discovery of potent inhibitors of various protein kinases. This guide will delve into the nuanced structure-activity relationships that govern the efficacy and selectivity of these compounds.
Quantitative Structure-Activity Relationship (SAR) Data
While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, valuable insights can be drawn from studies on the closely related imidazo[1,2-b]pyridazine scaffold. These fused heterocyclic systems share a common pyridazine core and have been widely investigated as kinase inhibitors. The following tables summarize key SAR findings from the literature on these related analogs, providing a predictive framework for the design of novel this compound derivatives.
Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as Mps1 Kinase Inhibitors [3]
| Compound ID | R1 (at position 6) | R2 (at position 3) | Mps1 IC50 (nM) | A549 Cell IC50 (nM) |
| 10a | -H | Aryl | Good biochemical activity | Moderate cellular activity |
| 21b | Aryl | Aryl | Improved cellular activity | - |
| 27f | 1,1,1-trifluoro-2-methylpropan-2-ylamino | N-cyclopropyl-4-benzamide | 0.70 | 6.0 |
Note: This data is for the imidazo[1,2-b]pyridazine scaffold and serves as a proxy for understanding potential SAR trends for the this compound core.
Experimental Protocols
The following section details the synthetic and biological evaluation protocols relevant to the study of this compound analogs. These methods are based on established procedures for related pyridazine and imidazopyridazine compounds.
General Synthesis of 3-Chloro-6-substituted Pyridazine Derivatives
A common synthetic route to generate 3,6-disubstituted pyridazines involves the reaction of a starting pyridazinone with a chlorinating agent, followed by nucleophilic substitution.[4]
Step 1: Chlorination of 6-substituted-pyridazin-3(2H)-one
-
To a solution of the 6-substituted-pyridazin-3(2H)-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloro-6-substituted pyridazine.
Step 2: Nucleophilic Substitution with Imidazole
-
Dissolve the 3-chloro-6-substituted pyridazine and imidazole in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.
-
Heat the reaction at a temperature ranging from 80 to 120 °C and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-(1H-imidazol-1-yl)pyridazine.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is a widely used method to determine the potency of compounds against a specific kinase.[1][5]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate.
-
Add 25 nL of the test compound at various concentrations (or DMSO as a control).
-
Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development of pyridazine-based kinase inhibitors.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Caption: A simplified signaling pathway illustrating kinase inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific core is limited, the wealth of information available for the related imidazo[1,2-b]pyridazine system provides a strong foundation for rational drug design. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold to identify potent and selective modulators of kinase activity for therapeutic intervention. The iterative process of synthesis, screening, and SAR analysis will be crucial in advancing compounds with this promising core towards preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Silico Modeling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of interactions between the novel small molecule, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, and its potential biological targets. Given the prevalence of the pyridazine and imidazole moieties in bioactive compounds, this molecule holds promise for therapeutic intervention. This document outlines a systematic approach to identifying putative protein targets, performing molecular docking and molecular dynamics simulations to elucidate binding modes and affinities, and analyzing the resulting data to inform further drug discovery efforts. Detailed protocols for key computational experiments are provided, alongside structured templates for data presentation and visualizations of critical workflows and biological pathways.
Introduction to this compound
The compound this compound is a heterocyclic molecule featuring a substituted pyridazine ring linked to an imidazole group. The pyridazine core is a key pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites.[1] Similarly, the imidazole ring is a common feature in molecules targeting a wide array of enzymes, often acting as a hydrogen bond donor/acceptor or a ligand for metal ions. The combination of these two scaffolds suggests that this compound may exhibit significant biological activity.
In silico modeling offers a powerful, resource-efficient approach to explore the potential interactions of this molecule, predict its biological targets, and guide its optimization as a potential therapeutic agent. This guide will focus on a hypothetical workflow to investigate its interactions with three major classes of protein targets known to be modulated by pyridazine and imidazole derivatives: Protein Kinases, Phosphodiesterases (PDEs), and Cytochrome P450 (CYP) enzymes.
Target Identification and Rationale
Based on extensive literature on related chemical structures, the following protein families are proposed as high-priority targets for in silico investigation of this compound.
-
Protein Kinases: The pyridazine scaffold is present in numerous kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. A representative kinase, such as Cyclin-Dependent Kinase 2 (CDK2) , will be used as an exemplary target.
-
Phosphodiesterases (PDEs): Pyridazine derivatives have been identified as inhibitors of PDEs, enzymes that regulate intracellular second messengers like cAMP and cGMP.[4][5] PDE inhibitors are used to treat a range of conditions, including cardiovascular and inflammatory diseases. Phosphodiesterase 4 (PDE4) will serve as a model for this class.
-
Cytochrome P450 (CYP) Enzymes: The imidazole moiety is a well-known inhibitor of CYP enzymes, which are central to drug metabolism.[6][7][8] Understanding the interaction with CYPs is critical for assessing potential drug-drug interactions. Cytochrome P450 3A4 (CYP3A4) is a key enzyme in this family and will be used as a representative target.
In Silico Modeling Workflow
The comprehensive workflow for modeling the interaction of this compound with its potential targets is depicted below. This process begins with the preparation of the ligand and protein structures, proceeds through molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability of the protein-ligand complex.
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Guide to 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
| Identifier | Value |
| IUPAC Name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine |
| CAS Number | 71037-71-3[1] |
| Molecular Formula | C₇H₅ClN₄[1] |
| Molecular Weight | 180.60 g/mol [1] |
| Canonical SMILES | C1=CN(C=N1)C2=CC=C(N=N2)Cl |
Predicted Spectroscopic Data
The following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns observed in analogous heterocyclic compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2' (imidazole) | 8.20 | s | - |
| H-4' (imidazole) | 7.60 | t | 1.5 |
| H-5' (imidazole) | 7.95 | t | 1.5 |
| H-4 (pyridazine) | 7.80 | d | 9.0 |
| H-5 (pyridazine) | 7.50 | d | 9.0 |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2' (imidazole) | 138.0 |
| C-4' (imidazole) | 130.0 |
| C-5' (imidazole) | 118.0 |
| C-3 (pyridazine) | 152.0 |
| C-4 (pyridazine) | 128.0 |
| C-5 (pyridazine) | 122.0 |
| C-6 (pyridazine) | 158.0 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 180/182 | 100/33 | [M]⁺ (Molecular Ion) |
| 152/154 | 20/7 | [M-N₂]⁺ |
| 145 | 40 | [M-Cl]⁺ |
| 117 | 30 | [M-Cl-N₂]⁺ |
| 68 | 50 | [C₃H₄N₂]⁺ (imidazole cation) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.
Synthesis of this compound
This synthesis is a nucleophilic aromatic substitution reaction.
Materials:
-
3,6-dichloropyridazine
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Spectroscopy
Instrumentation:
-
Brucker Avance 500 MHz NMR spectrometer (or equivalent)
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Mass Spectrometry
Instrumentation:
-
Agilent GC-MS system (or equivalent LC-MS system)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
GC-MS (for volatile compounds):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 m/z
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic and Characterization Workflow
Caption: Spectroscopic Analysis Logic Flow
References
Commercial Availability and Suppliers of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and potential applications of the heterocyclic compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activity. This document outlines its suppliers, summarizes its physicochemical data, provides a detailed plausible synthesis protocol based on related reactions, and explores its potential role as an aromatase inhibitor.
Commercial Availability
This compound is available as a research chemical from various commercial suppliers. It is typically intended for laboratory research purposes only and not for diagnostic or therapeutic use.[1] Pricing and availability are subject to change and can be obtained by inquiring with the suppliers.
Key Suppliers and Product Information
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | This compound | 71037-71-3 | C₇H₅ClN₄ | 180.60 | Varies by lot |
| Fluorochem | 3-Chloro-6-imidazol-1-yl-pyridazine | 71037-71-3 | C₇H₅ClN₄ | 180.60 | >95% |
| ChemBridge | This compound | 71037-71-3 | C₇H₅ClN₄ | 181.00 | >95% |
| AOBChem | This compound | 71037-71-3 | C₇H₅ClN₄ | 180.60 | Inquire |
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are based on information provided by commercial suppliers and may vary slightly between batches.
| Property | Value |
| CAS Number | 71037-71-3 |
| Molecular Formula | C₇H₅ClN₄ |
| Molecular Weight | 180.60 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically >95% |
| InChI Key | VAJLJRMHTTUOFQ-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound
Part 1: Synthesis of the Starting Material, 3,6-Dichloropyridazine
The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine and a suitable solvent like chloroform.
-
Slowly add phosphorus oxychloride to the mixture. The molar ratio of 3,6-dihydroxypyridazine to phosphorus oxychloride can range from 1:1.5 to 1:3.
-
Heat the reaction mixture to a temperature between 50-80°C and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine.
Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
This step involves the reaction of 3,6-dichloropyridazine with imidazole. The reaction conditions can be optimized, but a general procedure is outlined below.
Materials:
-
3,6-Dichloropyridazine
-
Imidazole
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve imidazole in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate, to the solution to deprotonate the imidazole, forming the imidazolide anion, which is a more potent nucleophile.
-
To this mixture, add a solution of 3,6-dichloropyridazine in the same solvent.
-
Heat the reaction mixture and stir for several hours. The reaction temperature can be varied, and the progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and may be poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Potential Biological Activity and Signaling Pathway
Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, a closely related compound, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[3] Inhibition of aromatase is a crucial therapeutic strategy in the treatment of hormone-dependent breast cancer in postmenopausal women.[4]
The imidazolyl group of the compound is thought to interact with the heme iron of the aromatase enzyme, thereby blocking its catalytic activity. This prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, leading to a reduction in circulating estrogen levels.
Below is a diagram illustrating the aromatase inhibition pathway.
Caption: Aromatase Inhibition Pathway by a Pyridazine Compound.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and generalized protocols for the Suzuki coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine with various boronic acids.
While specific literature protocols for this exact substrate are limited, the methodologies presented herein are based on established procedures for structurally similar and electronically related heteroaryl chlorides, including chloropyridazines, chloropyrimidines, and other nitrogen-rich heterocycles.[1][2][3][4] The pyridazine core is a known pharmacophore, and the imidazole substituent introduces a nitrogen-rich moiety that can influence the reactivity of the C-Cl bond and potentially interact with the palladium catalyst.[5] Therefore, careful selection of reaction parameters is crucial for a successful coupling.
Reaction Principle and Workflow
The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.
A general workflow for this process is outlined below.
Caption: General workflow for the Suzuki coupling of this compound.
Recommended Protocols
Given the electron-deficient nature of the pyridazine ring and the presence of the imidazole group, several palladium catalyst systems can be considered. The following protocols are starting points for optimization. It is recommended to screen a variety of conditions to determine the optimal system for a specific boronic acid partner.
Protocol 1: Standard Pd(PPh₃)₄ Conditions
This protocol utilizes a common and often effective catalyst for the Suzuki coupling of heteroaryl chlorides.
| Component | Amount (for 0.5 mmol scale) | Notes |
| This compound | 90.3 mg (0.5 mmol, 1.0 equiv) | Ensure substrate is pure and dry. |
| Aryl/Heteroaryl Boronic Acid | 0.6 - 0.75 mmol (1.2 - 1.5 equiv) | Electron-rich and electron-neutral boronic acids are good starting points. |
| Pd(PPh₃)₄ | 29 mg (0.025 mmol, 5 mol%) | A versatile and commercially available catalyst.[4] |
| Base (e.g., Na₂CO₃ or K₂CO₃) | 1.0 mmol (2.0 equiv) | Prepare a 2M aqueous solution. Other bases like K₃PO₄ can also be effective.[4] |
| Solvent System | 5 mL (e.g., DME/H₂O 4:1 or Toluene/EtOH/H₂O 3:1:1) | Solvents should be degassed prior to use to prevent catalyst oxidation. |
| Reaction Temperature | 80 - 100 °C | Monitor by TLC or LC-MS for consumption of starting material. |
| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the boronic acid. |
Experimental Procedure (Protocol 1):
-
To a reaction vessel, add this compound, the boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system followed by the aqueous base solution.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for More Challenging Couplings (using a Buchwald Ligand)
For less reactive aryl chlorides or sterically hindered boronic acids, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) may be necessary. The imidazole nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis; more electron-rich and bulky ligands can often overcome this issue.[5]
| Component | Amount (for 0.5 mmol scale) | Notes |
| This compound | 90.3 mg (0.5 mmol, 1.0 equiv) | --- |
| Aryl/Heteroaryl Boronic Acid | 0.75 mmol (1.5 equiv) | --- |
| Palladium Source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) | 0.01 - 0.025 mmol (2 - 5 mol% Pd) | --- |
| Ligand (e.g., SPhos, XPhos, or RuPhos) | 0.022 - 0.055 mmol (4.4 - 11 mol%) | Ligand to palladium ratio is typically 2.2:1. |
| Base (e.g., K₃PO₄ or Cs₂CO₃) | 1.0 - 1.5 mmol (2.0 - 3.0 equiv) | A stronger, non-aqueous base is often preferred with these systems. |
| Solvent System | 5 mL (e.g., 1,4-Dioxane or Toluene, with 5-10% water) | Ensure solvents are anhydrous and degassed if a non-aqueous base is used. |
| Reaction Temperature | 90 - 110 °C | --- |
| Reaction Time | 2 - 18 hours | --- |
Experimental Procedure (Protocol 2):
-
Follow the general procedure outlined in Protocol 1, substituting the palladium source, ligand, and base as indicated in the table.
-
The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can also be considered for improved reactivity and reproducibility.
Data Presentation: Representative Suzuki Couplings of Related Heterocycles
The following table summarizes conditions used for the Suzuki coupling of structurally analogous chloro-heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Heteroaryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 28 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | Dioxane/H₂O | 150 (MW) | 95 | [7] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | [5] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [4] |
Signaling Pathways and Logical Relationships
The success of the Suzuki coupling is dependent on the interplay between the catalyst, ligand, base, and substrate. The following diagram illustrates the key relationships in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase reaction temperature.
-
Screen different palladium sources, ligands, and bases. Consider more active catalyst systems (Protocol 2).
-
Ensure solvents are properly degassed to prevent catalyst deactivation.
-
The imidazole nitrogen may be inhibiting the catalyst. The use of a different solvent or a ligand that shields the palladium center more effectively could be beneficial.[5]
-
-
Formation of Side Products:
-
Homocoupling of the boronic acid can occur at high temperatures or with prolonged reaction times. Lowering the temperature may mitigate this.
-
Protodeboronation (loss of the boronic acid group) can be an issue. Using a less aqueous solvent system or a different base might help.
-
-
Difficult Purification:
-
Residual palladium can be removed by washing the organic extract with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or by filtering the crude product through a pad of silica gel with a suitable solvent.
-
By carefully considering the factors outlined in these application notes and protocols, researchers can successfully employ the Suzuki-Miyaura cross-coupling for the derivatization of this compound, enabling the synthesis of novel compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This reaction is a powerful and versatile method for the synthesis of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting compounds have shown potential as potent enzyme inhibitors, particularly in the context of cancer therapy. This guide offers a comprehensive overview of the reaction, including a general protocol, recommended reagents, and expected outcomes, to facilitate the successful implementation of this transformation in a laboratory setting.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the cross-coupling of amines with aryl or heteroaryl halides. This reaction has broad substrate scope and functional group tolerance, making it an indispensable tool in the pharmaceutical industry for the construction of complex molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent motif in many biologically active compounds. Specifically, the functionalization of the this compound scaffold via Buchwald-Hartwig amination opens avenues to novel derivatives with significant therapeutic potential. For instance, derivatives of 3-amino-6-(1H-imidazol-1-yl)pyridazine have been investigated as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[1]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps of the mechanism include:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the heteroaryl chloride (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aminated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-(1H-imidazol-1-yl)pyridazine derivative.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, which can serve as a guideline for the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Morpholine | 100 | 12 | >95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | Aniline | 100 | 18 | 85-95 |
| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | Benzylamine | 110 | 24 | 80-90 |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | N-Methylaniline | 100 | 16 | >90 |
Note: The yields are based on reactions with structurally similar chloro-heterocycles and may vary for this compound.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application in Drug Discovery: Aromatase Inhibition Pathway
Caption: Simplified pathway of aromatase and its inhibition.
References
Application Notes and Protocols for the Synthesis and Evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and in vitro evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine derivatives as potential anticancer agents. This class of compounds has garnered interest due to the privileged pyridazine scaffold, which is present in numerous bioactive molecules. The protocols outlined below are intended to facilitate the exploration of these derivatives in cancer research and drug discovery programs.
Synthesis of this compound Derivatives
The synthesis of the target derivatives is primarily achieved through a two-step process: the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with imidazole and subsequent derivatization.
Synthesis of 3,6-dichloropyridazine (Intermediate 1)
The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine.
Protocol:
-
To a three-necked round-bottom flask, add 3,6-dihydroxypyridazine (1 equivalent).
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the flask under a fume hood with constant stirring.[1]
-
Heat the reaction mixture to 65-80°C and maintain for 3-4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3,6-dichloropyridazine.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]
Synthesis of this compound (Intermediate 2)
This step involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with imidazole.
Protocol:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[2]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of Final this compound Derivatives
The final derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom with various amines or other nucleophiles.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, ethanol, or isopropanol).
-
Add the desired amine or nucleophile (1-1.5 equivalents) and a base (e.g., K₂CO₃, triethylamine) if necessary.
-
Heat the reaction mixture under reflux for 8-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound derivatives.
In Vitro Anticancer Activity
The anticancer potential of the synthesized derivatives is typically evaluated through cytotoxicity assays against a panel of human cancer cell lines.
Quantitative Data Presentation
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5b | Pyridazine Derivative | HCT-116 (Colon) | < Imatinib ref. | [3] |
| DCPYR | Chlorinated Pyridazinone | MAC16 (Colon) | ~18.4 µM | [4] |
| 9e | 3,6-Disubstituted Pyridazine | A498 (Renal) | >90% inhibition at 10µM | [4] |
| 15b | Pyrrolo[1,2-b]pyridazine | MDA-MB-436 (Breast) | 0.106 | [5] |
| 5h | Imidazo[1,2-b]pyridazine | IMR-32 (Neuroblastoma) | >43% cell death at 100 µM | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Mechanism of Action: Kinase Inhibition
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and Poly(ADP-ribose) polymerase-1 (PARP-1).
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine derivatives.
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol describes a luminescence-based kinase assay to measure the inhibition of VEGFR-2.[8][9][10]
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Test compounds
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
JNK Signaling Pathway Inhibition
The JNK pathway is involved in regulating cell proliferation, apoptosis, and inflammation. Its role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the context.[4]
JNK Signaling Pathway
Caption: Overview of the JNK signaling cascade and its potential inhibition.
PARP-1 Inhibition
PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition is a promising strategy for treating cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[11][12][13]
PARP-1 DNA Repair Pathway
Caption: Role of PARP-1 in DNA repair and its inhibition by pyridazine derivatives.
Experimental Protocol: PARP-1 Activity Assay
This protocol outlines a colorimetric assay to measure PARP-1 activity.[14][15]
Materials:
-
Recombinant Human PARP-1
-
Histone H4-coated 96-well plate
-
Activated DNA
-
NAD⁺
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Test compounds
Protocol:
-
To the wells of the histone H4-coated plate, add the test compound at various concentrations.
-
Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Initiate the PARylation reaction by adding NAD⁺ and incubate for 30-60 minutes at room temperature.
-
Wash the plate to stop the reaction.
-
Add the anti-pADPr primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ values.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are accessible, and a variety of in vitro assays can be employed to characterize their biological activity and elucidate their mechanism of action. The protocols and data presented herein serve as a valuable resource for researchers in the field of oncology drug discovery. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Use of 3-chloro-6-(1H-imidazol-1-yl)pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The specific scaffold, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, serves as a versatile building block for the synthesis of a variety of potent and selective drug candidates. Its utility is most prominently demonstrated in the development of kinase inhibitors, where the resulting imidazo[1,2-b]pyridazine core effectively targets the ATP-binding site of numerous kinases. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug discovery programs, with a focus on the synthesis of imidazo[1,2-b]pyridazine derivatives and their biological evaluation.
Applications in Drug Discovery
The this compound scaffold is a key starting material for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. This class of compounds has demonstrated significant inhibitory activity against a range of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.
Key Therapeutic Areas and Targets:
-
Oncology: Derivatives have shown potent inhibition of kinases such as Transforming Growth Factor-β-activated kinase 1 (TAK1)[2], Monopolar spindle 1 (Mps1)[3], mTOR[4], and Cyclin-Dependent Kinase 2 (CDK2)[5][6], which are crucial for cancer cell proliferation and survival.
-
Inflammatory Diseases: The scaffold has been utilized to develop inhibitors of IκB kinase β (IKKβ) and Tyrosine kinase 2 (Tyk2), key mediators of inflammatory signaling pathways.[7][8]
-
Neurodegenerative Diseases: Inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) by imidazo[1,2-b]pyridazine derivatives suggests potential applications in neurological disorders.[9]
-
Infectious Diseases: The scaffold has also been explored for developing agents against parasitic kinases, such as those from Plasmodium falciparum and Leishmania.[9]
Quantitative Data Summary
The following table summarizes the biological activity of representative drug candidates synthesized using the imidazo[1,2-b]pyridazine scaffold, which can be derived from this compound.
| Compound ID | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line(s) | Therapeutic Area | Reference |
| Compound 26 | TAK1 | IC50: 55 | - | Multiple Myeloma | [1][2] |
| GI50: 30 | MPC-11, H929 | [1] | |||
| Compound 27f | Mps1 (TTK) | Cellular IC50: 0.7 | A549 | Oncology | [3] |
| A549 IC50: 6.0 | [3] | ||||
| Compound 20a | CLK1, CLK4, DYRK1A | IC50: 82, 44, 50 | - | Oncology, Neurodegenerative | [9] |
| PfCLK1 | IC50: 32 | Plasmodium falciparum | Infectious Disease | [9] | |
| Compound A17 | mTOR | IC50: 67 | A549, H460 | Oncology | [4] |
| Compound A18 | mTOR | IC50: 62 | A549, H460 | Oncology | [4] |
| Compound 11m | CDK2 (inferred) | IC50: 430 | T-47D | Breast Cancer | [5][6] |
| IC50: 990 | MDA-MB-231 | [5][6] | |||
| TM471-1 | BTK | IC50: 1.3 | - | B cell Malignancies | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-disubstituted Imidazo[1,2-b]pyridazines
This protocol describes a general two-step synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines starting from 3-amino-6-chloropyridazine, a precursor to the title scaffold. The initial condensation reaction forms the imidazo[1,2-b]pyridazine core, which is then functionalized via a Suzuki coupling reaction.
Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add an α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Step 2: Suzuki Coupling for C6-Arylation
-
Reaction Setup: In a microwave vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq) in a mixture of dioxane and water (4:1).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final 3,6-disubstituted imidazo[1,2-b]pyridazine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Target kinase and its specific substrate.
-
Synthesized inhibitor compounds dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well plates.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and a general experimental workflow for their discovery and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a STING Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the potential of 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a stimulator of interferon genes (STING) agonist. The protocols outlined below cover essential in vitro, cellular, and in vivo assays to characterize the compound's activity and therapeutic potential.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[1][2][3][4] Activation of STING in immune and cancer cells can trigger potent anti-tumor immune responses, making STING agonists a promising class of cancer immunotherapeutics.[1][5][6] Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][7][8] This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the cross-priming of tumor-specific CD8+ T cells, and facilitates their recruitment to the tumor microenvironment to mediate tumor cell killing.[1] Recent studies have identified various small molecule STING agonists, including derivatives of 3-(fluoro-imidazolyl)pyridazine, which have demonstrated significant antitumor activity.[9][10][11] This document provides a detailed experimental protocol to assess whether this compound exhibits similar STING-dependent anti-tumor effects.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), which can be of pathogen or host origin, by cyclic GMP-AMP synthase (cGAS).[1] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][12] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][12] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.[3][8]
Experimental Protocols
The following protocols are designed to comprehensively evaluate the STING agonist activity of this compound.
Protocol 1: In Vitro STING Activation in THP-1 Cells
This protocol measures the activation of the STING pathway in the human monocytic cell line THP-1 by quantifying the secretion of IFN-β.[13][14] THP-1 cells are a well-established model for studying STING activation as they express all the necessary components of the pathway.[14][15]
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Human IFN-β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours.[13]
-
Remove the PMA-containing medium and replace it with a fresh, serum-free medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the diluted compound to the cells and incubate for 24 hours at 37°C and 5% CO2.[13][14]
-
Collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[13]
-
Calculate the EC50 value by plotting the IFN-β concentration against the log of the compound concentration.[13]
Protocol 2: Western Blot for IRF3 and TBK1 Phosphorylation
This protocol assesses the phosphorylation of key downstream proteins in the STING pathway, TBK1 and IRF3, as a direct measure of pathway activation.[3]
Materials:
-
THP-1 cells (differentiated as in Protocol 1)
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.[3]
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to total protein and/or β-actin loading control.
Protocol 3: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol evaluates the anti-tumor activity of this compound in a syngeneic mouse tumor model, such as the B16.F10 melanoma model in C57BL/6 mice.[10]
Materials:
-
C57BL/6 mice (6-8 weeks old)[1]
-
B16.F10 melanoma cells
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^6 B16.F10 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to grow to an average size of 50-100 mm³.[13]
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound).
-
Administer the compound (e.g., intratumorally or systemically) at a predetermined dose and schedule.[13]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.[13]
-
Monitor the mice for signs of toxicity and changes in body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, flow cytometry).
Data Presentation
Quantitative data from the experimental studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound in THP-1 Cells
| Assay | Readout | EC50 (µM) |
| IFN-β Secretion | ELISA | Value |
| IRF3 Phosphorylation | Western Blot | Value |
| TBK1 Phosphorylation | Western Blot | Value |
Table 2: Cytokine Profile in Human PBMCs Treated with this compound (1 µM)
| Cytokine | Concentration (pg/mL) |
| IFN-β | Value |
| TNF-α | Value |
| IL-6 | Value |
| CXCL10 | Value |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model (e.g., B16.F10 Melanoma)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle | 0 | 0/10 |
| This compound | Value | x/10 |
| Positive Control (e.g., cGAMP) | Value | y/10 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential STING agonist. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies in various cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
Application Notes and Protocols: 3-chloro-6-(1H-imidazol-1-yl)pyridazine as a Covalent Probe for Chemoproteomic Profiling of Nucleophilic Pockets
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a reactive chloropyridazine moiety and an imidazole ring. The electron-deficient nature of the pyridazine ring, enhanced by the chloro substituent, renders it susceptible to nucleophilic aromatic substitution. This reactivity can be harnessed to covalently label nucleophilic amino acid residues within protein active sites or other functional pockets. The imidazole group can contribute to the binding affinity and selectivity of the molecule through hydrogen bonding or metal coordination. These characteristics make this compound a valuable tool for activity-based protein profiling (ABPP) and target identification studies in proteomics.
This application note provides a hypothetical framework and detailed protocols for the utilization of this compound as a covalent chemical probe to identify and profile novel protein targets.
Principle of Application
The core application of this compound in proteomics is based on its ability to act as a covalent ligand. The chloro group on the pyridazine ring can be displaced by nucleophilic residues on proteins, such as cysteine, lysine, or histidine, forming a stable covalent bond. This covalent labeling event can be used to "tag" proteins of interest within a complex biological sample. By incorporating a reporter tag (e.g., biotin or a click chemistry handle) onto the this compound scaffold, labeled proteins can be enriched and subsequently identified by mass spectrometry.
A proposed mechanism for this interaction is nucleophilic aromatic substitution, where a nucleophilic residue from a protein attacks the carbon atom bearing the chlorine on the pyridazine ring, leading to the displacement of the chloride ion and the formation of a covalent adduct.
Caption: Proposed mechanism of covalent protein labeling.
Hypothetical Target Identification Workflow
A typical workflow for identifying protein targets of this compound involves several key steps, from probe synthesis to data analysis. This workflow is designed to compare protein labeling in a cellular context between a treatment group and a control group.
Caption: Experimental workflow for target identification.
Data Presentation
The following table represents hypothetical quantitative data from a proteomics experiment using an alkyne-tagged version of this compound. The data shows proteins that were significantly enriched in the probe-treated sample compared to the DMSO control.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (Probe/DMSO) | p-value | Putative Function |
| P04035 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 15.2 | <0.001 | Glycolysis, known to have reactive cysteines |
| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 8.7 | <0.005 | Chaperone, involved in protein folding |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 12.5 | <0.001 | Redox regulation, contains a reactive cysteine |
| P10636-1 | HSPA8 | Heat shock cognate 71 kDa protein | 6.3 | <0.01 | Chaperone, ATPase activity |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 9.1 | <0.005 | Protein folding |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Tagged Probe
This protocol describes the synthesis of a derivative of this compound functionalized with a terminal alkyne for click chemistry.
Materials:
-
This compound
-
Propargylamine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) in DMF (10 mL).
-
Add propargylamine (1.2 mmol) and DIPEA (2 mmol).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the alkyne-tagged probe.
Protocol 2: Cell Treatment and Lysis
Materials:
-
HEK293T cells (or other cell line of interest)
-
DMEM supplemented with 10% FBS
-
Alkyne-tagged probe
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Plate HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
For the treatment group, add the alkyne-tagged probe (final concentration of 10 µM) to the cell culture medium.
-
For the control group, add an equivalent volume of DMSO.
-
Incubate the cells for 2 hours at 37°C in a CO2 incubator.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 1 mL of cold lysis buffer to each dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
Protocol 3: Click Chemistry and Protein Enrichment
Materials:
-
Cell lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin agarose beads
Procedure:
-
To 1 mg of protein lysate, add biotin-azide (100 µM final concentration).
-
Add TCEP (1 mM final concentration).
-
Add TBTA (100 µM final concentration).
-
Add CuSO4 (1 mM final concentration) to initiate the click reaction.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
Pre-wash streptavidin agarose beads with lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads three times with lysis buffer and twice with PBS to remove non-specifically bound proteins.
Protocol 4: On-Bead Digestion and Mass Spectrometry
Materials:
-
Streptavidin beads with enriched proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer (50 mM)
-
Formic acid
Procedure:
-
Resuspend the beads in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.
-
Add trypsin (1 µg) and incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
Signaling Pathway Analysis
Based on the hypothetical target list, several of the identified proteins are involved in cellular stress response and protein folding pathways. This suggests that this compound might interact with proteins that are upregulated or have accessible nucleophilic residues under cellular stress conditions.
Application Notes and Protocols for the Development of Aromatase Inhibitors Based on 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel aromatase inhibitors derived from the scaffold 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This document outlines the synthetic route, experimental protocols for biological evaluation, and a discussion of structure-activity relationships.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a clinically validated and effective strategy for the treatment of hormone-dependent breast cancer in postmenopausal women. The development of potent and selective aromatase inhibitors is an ongoing area of research. The pyridazine nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document focuses on the development of aromatase inhibitors based on a 3-amino-6-(1H-imidazol-1-yl)pyridazine core.
Synthetic Pathway
The proposed synthetic route to generate a library of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives for screening as aromatase inhibitors is a two-step process commencing with the commercially available 3,6-dichloropyridazine.
Caption: Proposed two-step synthesis of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives.
Step 1: Synthesis of this compound (Intermediate)
This step involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with imidazole.
Protocol:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add imidazole (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(N-substituted-amino)-6-(1H-imidazol-1-yl)pyridazine Derivatives (Final Products)
The intermediate is then subjected to a second nucleophilic aromatic substitution with a variety of primary or secondary amines to generate a library of compounds for screening.
Protocol:
-
In a sealed vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or dioxane.
-
Add the desired substituted amine (1.1-1.5 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture at 100-150 °C, potentially using microwave irradiation to accelerate the reaction. Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to obtain the pure final product.
Biological Evaluation
The synthesized compounds should be evaluated for their ability to inhibit aromatase activity using both in vitro and in vivo assays.
In Vitro Aromatase Inhibition Assays
Two primary in vitro methods are recommended for assessing the aromatase inhibitory potential of the synthesized compounds: a cell-free assay using human placental microsomes and a cell-based assay using aromatase-overexpressing breast cancer cells.
3.1.1 Cell-Free Aromatase Inhibition Assay using Human Placental Microsomes
This assay directly measures the enzymatic activity of aromatase in a cell-free system.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Potassium phosphate buffer (pH 7.4).
-
Human placental microsomes (commercially available or prepared by differential centrifugation of placental tissue).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Substrate: [1β-³H]-Androstenedione.
-
Test compounds and a reference inhibitor (e.g., Letrozole).
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate the human placental microsomes with various concentrations of the test compound or reference inhibitor in the assay buffer for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and [1β-³H]-androstenedione.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solvent (e.g., chloroform).
-
Extract the steroids with the organic solvent.
-
Remove the unreacted substrate by passing the aqueous layer through a dextran-coated charcoal suspension.
-
Measure the amount of tritiated water (³H₂O) formed in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
3.1.2 Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells
This assay measures the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism.
Protocol:
-
Cell Culture:
-
Culture MCF-7aro cells (MCF-7 cells stably transfected with the human aromatase gene) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics.
-
-
Assay Procedure:
-
Seed the MCF-7aro cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a phenol red-free medium containing charcoal-stripped FBS.
-
Treat the cells with various concentrations of the test compound or a reference inhibitor in the presence of a known concentration of testosterone (the substrate for aromatase).
-
Incubate for 24-48 hours.
-
Collect the cell culture medium.
-
-
Quantification of Estrogen:
-
Measure the concentration of estradiol in the collected medium using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of estrogen production for each concentration of the test compound.
-
Determine the IC₅₀ value as described for the cell-free assay.
-
Caption: Experimental workflow for in vitro evaluation of aromatase inhibitors.
In Vivo Aromatase Inhibition Assay
An in vivo model is crucial to assess the efficacy of the lead compounds in a physiological system. A commonly used model involves the use of pregnant mare's serum gonadotropin (PMSG)-treated female rats to induce high levels of ovarian aromatase activity.[1]
Protocol:
-
Animal Model:
-
Use immature female Sprague-Dawley rats.
-
Administer a single subcutaneous injection of PMSG to stimulate follicular development and induce ovarian aromatase activity.
-
-
Dosing and Sample Collection:
-
Orally administer the test compound or vehicle to the PMSG-treated rats at various doses.
-
After a specified time, euthanize the animals and collect the ovaries.
-
-
Aromatase Activity Measurement:
-
Prepare ovarian microsomes from the collected tissues.
-
Measure the aromatase activity in the ovarian microsomes using the cell-free assay protocol described in section 3.1.1.
-
-
Data Analysis:
-
Compare the ovarian aromatase activity in the treated groups to the vehicle control group to determine the percentage of inhibition in vivo.
-
Data Presentation and Structure-Activity Relationship (SAR)
Summarizing the biological data in a structured table is essential for discerning the structure-activity relationship of the synthesized compounds.
Table 1: Aromatase Inhibitory Activity of 3-(N-substituted-amino)-6-(1H-imidazol-1-yl)pyridazine Derivatives
| Compound ID | R (Substituent on Amino Group) | In Vitro IC₅₀ (nmol/L) |
| MFT-279 | 2-Chlorobenzyl | 2.39[1] |
| Example 1 | Benzyl | Data to be determined |
| Example 2 | 4-Chlorobenzyl | Data to be determined |
| Example 3 | 4-Methoxybenzyl | Data to be determined |
| Example 4 | Phenyl | Data to be determined |
| Example 5 | 4-Chlorophenyl | Data to be determined |
| Letrozole | (Reference) | Reference value |
Note: The data for example compounds are hypothetical and need to be determined experimentally.
Structure-Activity Relationship Discussion:
The imidazole moiety is a key pharmacophore for many non-steroidal aromatase inhibitors, as one of its nitrogen atoms coordinates to the heme iron of the cytochrome P450 enzyme, thereby inhibiting its catalytic activity. The pyridazine ring serves as a rigid scaffold to position the imidazole and the N-substituted amino group in the active site.
Based on the potent activity of MFT-279 (IC₅₀ = 2.39 nmol/L), the following SAR can be hypothesized and should be explored by synthesizing and testing a library of analogs:
-
Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl group at the 3-amino position likely influence the binding affinity. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) on the phenyl ring should be investigated to probe the electronic and steric requirements of the binding pocket.
-
Nature of the Linker: The nature of the group connecting the pyridazine core to the substituted aryl ring is expected to be crucial. Replacing the benzylamine with other linkers, such as aniline derivatives, could provide insights into the optimal geometry for interaction with the active site.
-
Lipophilicity: The overall lipophilicity of the molecule will affect its pharmacokinetic properties, including absorption and distribution. Modifications to the N-substituent can be used to modulate this property.
Caption: Logical relationship of key structural features for aromatase inhibition.
Conclusion
The 3-amino-6-(1H-imidazol-1-yl)pyridazine scaffold represents a promising starting point for the development of novel and potent aromatase inhibitors. The synthetic and biological evaluation protocols outlined in these application notes provide a systematic approach for generating and screening a library of derivatives. A thorough investigation of the structure-activity relationship will be crucial for optimizing the potency and selectivity of these compounds, potentially leading to the discovery of new drug candidates for the treatment of hormone-dependent breast cancer.
References
Application Notes and Protocols for Evaluating 3-chloro-6-(1H-imidazol-1-yl)pyridazine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of the compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Based on its structural similarity to known aromatase inhibitors, the following protocols are designed to test its potential as an anti-cancer agent targeting hormone-dependent breast cancer.
Proposed Mechanism of Action: Aromatase Inhibition
The compound this compound shares structural motifs with known non-steroidal aromatase inhibitors such as anastrozole and letrozole.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogen, converting androgens into estrogens.[3] In hormone-receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. By inhibiting aromatase, this compound is hypothesized to decrease estrogen levels, thereby suppressing the proliferation of estrogen-dependent cancer cells and inducing apoptosis.[4][5]
Relevant Cell Lines
To effectively evaluate the efficacy of an aromatase inhibitor, it is crucial to use appropriate cell models. The following human breast cancer cell lines are recommended:
| Cell Line | Description | Key Characteristics |
| MCF-7 | Estrogen receptor-positive (ER+), progesterone receptor-positive (PR+) luminal A breast cancer cell line. | Hormone-dependent growth, suitable for assessing the effects of estrogen deprivation.[6][7] |
| T-47D | ER+, PR+ luminal A breast cancer cell line. | Also exhibits hormone-dependent growth and is a well-established model for studying endocrine therapies.[7][8] |
| MCF-7aro | MCF-7 cells stably transfected to overexpress aromatase. | An ideal model for directly studying the effects of aromatase inhibitors on cell proliferation and downstream signaling.[5] |
| SK-BR-3 | HER2-overexpressing breast cancer cell line. | ER-negative, can be used as a negative control to assess off-target effects.[9] |
Experimental Protocols
Cell Culture Protocols
a) MCF-7 and T-47D Cell Culture
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.[10][11] For experiments investigating estrogen-dependent effects, phenol red-free medium with charcoal-stripped FBS should be used to eliminate exogenous estrogens.
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete growth medium and re-plate at a 1:3 to 1:5 split ratio.[10][12]
b) SK-BR-3 Cell Culture
-
Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]
-
Passaging: Follow standard procedures as for MCF-7 and T-47D, with a recommended split ratio of 1:2 to 1:4.[9][13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., letrozole).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Aromatase Activity Assay (Tritiated Water-Release Assay)
This assay directly measures the enzymatic activity of aromatase in intact cells.
-
Procedure:
-
Culture MCF-7aro cells in 24-well plates to near confluency.
-
Pre-treat the cells with various concentrations of this compound or a positive control (letrozole) for 24 hours.
-
Add [1β-³H]-androstenedione to the medium and incubate for 4-6 hours.
-
Transfer the culture medium to a new tube and add an equal volume of 5% charcoal suspension to separate the tritiated water from the unmetabolized steroid.
-
Centrifuge and measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis: Determine the percentage of aromatase inhibition relative to the vehicle control and calculate the IC50 value.[14][15]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Aromatase inhibitors are expected to induce a G0/G1 arrest.[6][10]
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
-
Target Proteins:
-
Cell Cycle: Cyclin D1, CDK4, p21, p27
-
Apoptosis: Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP
-
-
Procedure:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.[16]
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[17][18]
-
Procedure:
-
Treat intact cells with this compound or vehicle.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble aromatase in the supernatant by Western blotting or ELISA.
-
-
Data Interpretation: A shift in the melting temperature of aromatase in the presence of the compound indicates direct target engagement.[15][19]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cell Viability (IC50 Values in µM)
| Compound | MCF-7 (48h) | T-47D (48h) | SK-BR-3 (48h) |
| This compound | |||
| Letrozole (Positive Control) |
Table 2: Aromatase Inhibition (IC50 Values in µM)
| Compound | MCF-7aro Cells |
| This compound | |
| Letrozole (Positive Control) |
Table 3: Apoptosis Analysis (% of Apoptotic Cells at IC50)
| Treatment | Early Apoptotic | Late Apoptotic |
| Vehicle Control | ||
| This compound | ||
| Letrozole |
Table 4: Cell Cycle Analysis (% of Cells in G0/G1 Phase at IC50)
| Treatment (48h) | % G0/G1 Phase |
| Vehicle Control | |
| This compound | |
| Letrozole |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Overall experimental workflow for efficacy evaluation.
Caption: Downstream signaling pathways affected by aromatase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Induces Apoptosis of Breast Cancer Cells in Aromatase Inhibitor Resistant Tumors | TheWell Bioscience [thewellbio.com]
- 10. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 14. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.jp]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Novel Pyridazine Derivatives
Disclaimer: To date, no specific in vivo animal model data for 3-chloro-6-(1H-imidazol-1-yl)pyridazine has been published in peer-reviewed literature. The following application notes and protocols are a synthesis of methodologies used for structurally related pyridazine and imidazopyridazine compounds. These should serve as a comprehensive guide for researchers and drug development professionals to design and conduct in vivo studies for novel compounds within this chemical class.
I. Introduction
The pyridazine core is a key pharmacophore in a variety of biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas, including oncology, inflammation, and neuroscience. The in vivo evaluation of novel pyridazine compounds is a critical step in the preclinical drug development process to assess their efficacy, pharmacokinetic profiles, and safety. This document provides detailed protocols and data presentation guidelines for the in vivo testing of pyridazine derivatives, using examples from published studies on analogous compounds.
II. In Vivo Efficacy Models
The choice of an in vivo model is dictated by the therapeutic target of the investigational compound. Below are protocols for common animal models used to test pyridazine derivatives.
A. Rodent Models of Cancer
1. DMBA-Induced Mammary Carcinoma Model in Rats
This model is frequently used for studying hormone-dependent breast cancer.
-
Protocol:
-
Animal Selection: Use female Sprague-Dawley rats, 45-55 days old.[1][2][3]
-
Tumor Induction: Administer a single dose of 7,12-dimethylbenz(a)anthracene (DMBA) at 80 mg/kg body weight via oral gavage or subcutaneous injection into the mammary fat pad.[1][4] The DMBA should be dissolved in a suitable vehicle like corn oil.[1]
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for tumor development, which typically begins 5-8 weeks post-DMBA administration.[3][4]
-
Treatment: Once tumors reach a palpable size (e.g., >100 mm³), randomize the animals into vehicle control and treatment groups.
-
Dosing: Administer the test pyridazine compound and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.[5]
-
Endpoint: Euthanize the animals when tumors in the control group reach the predetermined size limit. Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).[5]
-
-
Data Presentation:
| Group | Dose (mg/kg, p.o., q.d.) | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 10 | 152 ± 25 | 1250 ± 180 | - | +5.2 |
| Pyridazine Compound A | 10 | 10 | 148 ± 30 | 650 ± 110 | 48 | +2.1 |
| Pyridazine Compound A | 30 | 10 | 155 ± 28 | 320 ± 95 | 74.4 | -1.5 |
B. Rodent Models of Inflammation and Autoimmune Disease
1. Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used for preclinical testing of anti-arthritic and anti-inflammatory agents.[6]
-
Protocol:
-
Animal Selection: Use male Lewis or Dark Agouti rats.
-
Arthritis Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis subcutaneously at the base of the tail.[7][8][9]
-
Disease Monitoring: Monitor animals daily for signs of arthritis, which typically appear around day 11-14 post-induction.[9] Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
Treatment Paradigms:
-
Dosing: Administer the test pyridazine compound and vehicle control as required.
-
Data Collection: Measure paw volume or ankle diameter using a plethysmometer or calipers every other day.[6] Monitor body weight.
-
Endpoint: At the end of the study, collect paws for histological analysis and blood for cytokine profiling.
-
-
Data Presentation:
| Group | Dose (mg/kg, p.o., b.i.d.) | Number of Animals | Mean Arthritis Score (Day 21) | Mean Paw Volume (mL, Day 21) | Inhibition of Paw Swelling (%) |
| Vehicle Control | 0 | 8 | 12.5 ± 1.5 | 2.8 ± 0.3 | - |
| Pyridazine Compound B | 5 | 8 | 6.2 ± 1.1 | 1.7 ± 0.2 | 39.3 |
| Pyridazine Compound B | 10 | 8 | 2.1 ± 0.8 | 1.2 ± 0.1 | 57.1 |
III. In Vivo Behavioral Models
A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM test is used to assess the anxiolytic or anxiogenic effects of pharmacological agents.[10][11]
-
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11][12]
-
Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[11][13]
-
Dosing: Administer the test compound or vehicle at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[12][14]
-
Data Collection: Record the session using a video camera.[14] Analyze the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.[14]
-
Cleaning: Clean the maze with 70% ethanol between trials to remove olfactory cues.[13][14]
-
-
Data Presentation:
| Group | Dose (mg/kg, i.p.) | Number of Animals | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle Control | 0 | 12 | 35 ± 5 | 8 ± 2 | 1500 ± 200 |
| Pyridazine Compound C | 1 | 12 | 75 ± 8 | 15 ± 3 | 1550 ± 180 |
| Pyridazine Compound C | 3 | 12 | 110 ± 12 | 22 ± 4 | 1600 ± 210 |
IV. Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[15][16][17]
-
Protocol:
-
Animal Selection: Use mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Formulation: Formulate the test compound in a suitable vehicle for the intended route of administration.
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals to determine bioavailability.
-
Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[5][15] Blood can be collected via submandibular or retro-orbital bleeding.[5][15]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%) using non-compartmental analysis.[5]
-
-
Data Presentation:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | F (%) |
| IV | 2 | 1250 | 0.08 | 1800 | 2.5 | - |
| PO | 10 | 850 | 0.5 | 3600 | 3.1 | 40 |
V. Visualizations
Caption: Generalized workflow for in vivo efficacy and pharmacokinetic studies.
Caption: Hypothetical signaling pathway (MAPK) inhibited by a pyridazine compound.
References
- 1. wvj.science-line.com [wvj.science-line.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. chondrex.com [chondrex.com]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
- 9. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Elevated plus maze test [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. 2.8. Elevated Plus Maze (EPM) [bio-protocol.org]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Formulation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and biological evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Based on recent advancements in the understanding of closely related pyridazine derivatives, the primary mechanism of action for this compound is proposed to be the activation of the STIMULATOR of INTERFERON GENES (STING) pathway, a critical component of the innate immune system with significant therapeutic potential in oncology.
Disclaimer: The biological data and protocols detailed below are primarily based on a structurally similar analog, a 3-(fluoro-imidazolyl)pyridazine derivative (Compound A4), as reported in recent literature[1][2]. While this compound is expected to exhibit a similar biological activity profile, specific quantitative values and optimal formulation parameters may vary. Experimental validation for the chloro-derivative is highly recommended.
Physicochemical Properties and Formulation
A critical first step in utilizing this compound for biological studies is the development of a suitable formulation that ensures solubility and stability.
Solubility: Due to the heterocyclic nature of the pyridazine and imidazole rings, this compound is anticipated to have poor aqueous solubility. Therefore, the use of organic solvents for stock solutions is necessary.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of small molecules for in vitro assays.
-
Ethanol: Can be used as an alternative or in combination with other solvents.
Stability: The stability of the compound in solution is crucial for obtaining reproducible experimental results. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of diluted aqueous solutions is not advised. Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C.
General Protocol for Preparation of Stock Solution (for in vitro studies):
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Formulation for in vivo Studies: For systemic administration in animal models, a formulation that is biocompatible and maintains the compound in solution is required. The following is a general guideline based on formulations used for similar small molecule STING agonists.
Vehicle Composition (Example):
-
5% DMSO (to initially dissolve the compound)
-
40% PEG300 (polyethylene glycol 300)
-
5% Tween 80
-
50% Saline
Protocol for in vivo Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly.
-
Add saline to the mixture in a stepwise manner while continuously vortexing to prevent precipitation.
-
The final solution should be clear and suitable for intravenous or intraperitoneal injection. The final concentration of the compound should be adjusted based on the desired dosage.
Biological Activity: STING Agonism
The primary biological target of this compound is hypothesized to be the STING protein. Activation of STING leads to a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.
Quantitative Data
The following table summarizes the in vitro activity of a closely related fluoro-analog, Compound A4, a potent STING agonist.
| Compound | Target | Cell Line | Assay Type | EC50 (µM) | Reference |
| Compound A4 | Human STING | THP-1 | IRF Reporter Assay | 0.06 | [2] |
| Compound A4 | Mouse STING | RAW 264.7 | Luciferase Reporter Assay | 14.15 | [2] |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes how to assess the activation of the STING pathway in human monocytic THP-1 cells, which endogenously express STING. Reporter cell lines, such as THP-1-Dual™ cells that express a secreted luciferase under the control of an IRF-inducible promoter, are commonly used.
Materials:
-
THP-1-Dual™ Reporter Cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., Zeocin®, Blasticidin)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., 2'3'-cGAMP)
-
96-well plates (white, clear bottom for cell culture)
-
Luciferase detection reagent
Protocol:
-
Seed THP-1-Dual™ cells into a 96-well plate at a density of 1 x 10^5 cells/well in 180 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. The final DMSO concentration should be kept below 0.5%.
-
Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect a sample of the cell supernatant.
-
Measure the luciferase activity in the supernatant according to the manufacturer's instructions for the luciferase detection reagent.
-
Calculate the EC50 value by plotting the luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse melanoma model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16.F10 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Culture B16.F10 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle only.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling by flow cytometry).
Visualizations
Caption: The cGAS-STING signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-chloro-6-(1H-imidazol-1-yl)pyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
-
Question: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no product formation is a frequent challenge with electron-deficient heteroaryl chlorides like this compound. The strong Carbon-Chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is crucial for troubleshooting.
-
Potential Cause: Inactive Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to cleave the C-Cl bond efficiently.[1]
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands also provide a powerful alternative.[2] Consider using palladium precatalysts that readily form the active Pd(0) species.[3]
-
-
Potential Cause: Ineffective Base. The base plays a critical role in the transmetalation step by activating the boronic acid.[1][4] The choice of base can significantly impact the reaction outcome.
-
Potential Cause: Insufficient Reaction Temperature. The oxidative addition to a C-Cl bond often requires higher temperatures.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be an effective method to achieve the necessary temperature and reduce reaction times.[6]
-
-
Potential Cause: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[1] Additionally, the imidazole nitrogen in the starting material can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. If catalyst inhibition by the substrate is suspected, a higher catalyst loading or the use of ligands that form more stable and active complexes may be beneficial.
-
-
Issue 2: Significant Formation of Side Products
-
Question: My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled biaryl from my boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?
-
Answer: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with hydrogen) are common side reactions in Suzuki couplings.[3]
-
Potential Cause: Homocoupling. This side reaction is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure to air.[3][7]
-
Solution:
-
Thoroughly Degas: Deoxygenate the reaction mixture by bubbling an inert gas (e.g., Argon) through the solvent before adding the catalyst.[7]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are optimal for the rapid reduction of a Pd(II) precatalyst.[7]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its homocoupling.
-
-
-
Potential Cause: Protodeboronation. The C-B bond of the boronic acid can be cleaved by proton sources, such as water, especially under basic conditions and at elevated temperatures. Heteroaryl boronic acids can be particularly susceptible to this.[3]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, instead of the corresponding boronic acids.
-
Optimize Base: A careful selection of the base can sometimes reduce the rate of protodeboronation.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
-
A1: While there is no single "best" combination for all substrates, for challenging heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include XPhos Pd G2 or SPhos Pd G2 precatalysts. These ligands facilitate the difficult oxidative addition step.[3][8]
-
-
Q2: Which base should I choose?
-
A2: The choice of base is critical. For this substrate, it is advisable to start with a moderately strong base like K₂CO₃ or a stronger base like K₃PO₄.[5] The solubility of the base is also important; using a solvent system that can dissolve both the organic reactants and the inorganic base is key.
-
-
Q3: What solvent system is optimal?
-
A3: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.[9] Common solvent systems include 1,4-dioxane/water, DMF/water, or toluene/ethanol/water.[9][10][11] The optimal ratio will need to be determined experimentally.
-
-
Q4: How critical is it to exclude air and moisture from the reaction?
-
A4: It is highly critical. The active Pd(0) catalyst is readily oxidized by air, leading to deactivation.[1] While the Suzuki reaction can tolerate some water (and it is often part of the solvent system), excessive water can promote protodeboronation of the boronic acid. Therefore, using degassed solvents and maintaining an inert atmosphere is essential for reproducibility and high yields.
-
Optimized Reaction Conditions for Suzuki Coupling of Heteroaryl Chlorides
The following table summarizes typical conditions that have been successful for the Suzuki coupling of various heteroaryl chlorides and can serve as a starting point for optimizing the reaction of this compound.
| Parameter | Recommended Conditions | Rationale & Remarks |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G2) | Precatalysts are often preferred for their air stability and ease of use.[3] |
| Ligand | Buchwald ligands (XPhos, SPhos), NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required for challenging couplings.[1][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, DME/EtOH/H₂O | A biphasic system helps dissolve both organic and inorganic reagents.[9][10][12] |
| Temperature | 80 - 120 °C | Higher temperatures are generally needed to facilitate oxidative addition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
General Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the starting material, 3,6-dichloropyridazine, with imidazole in the presence of a base. The imidazole acts as a nucleophile, displacing one of the chlorine atoms on the pyridazine ring.
Q2: What is the primary challenge in this synthesis?
The main challenge is controlling the selectivity of the reaction to favor the formation of the desired mono-substituted product, this compound, over the di-substituted byproduct, 3,6-di(1H-imidazol-1-yl)pyridazine. Due to the reactivity of the second chlorine atom, the reaction can proceed to substitute both positions.
Q3: What are the key reaction parameters to control for a successful synthesis?
The key parameters to control are:
-
Stoichiometry of Reactants: The molar ratio of imidazole to 3,6-dichloropyridazine is critical.
-
Reaction Temperature: Temperature influences the rate of both the first and second substitution.
-
Reaction Time: Longer reaction times can lead to an increase in the di-substituted product.
-
Choice of Base and Solvent: The nature of the base and solvent can affect the nucleophilicity of imidazole and the solubility of the reactants and products.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (3,6-dichloropyridazine), you can observe the consumption of the starting material and the appearance of new spots corresponding to the mono- and di-substituted products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Ineffective base. | 1. Ensure the purity and reactivity of 3,6-dichloropyridazine and imidazole. 2. Gradually increase the reaction temperature, monitoring by TLC. For similar reactions, temperatures can range from room temperature to reflux. 3. Use a stronger base or ensure the base is anhydrous if required. Common bases include potassium carbonate, sodium hydride, or triethylamine. |
| Formation of a Large Amount of Di-substituted Product | 1. High molar ratio of imidazole to 3,6-dichloropyridazine. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of imidazole to 3,6-dichloropyridazine. 2. Perform the reaction at a lower temperature to favor the mono-substitution. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed or the desired product is maximized. |
| Difficulty in Purifying the Product | 1. Similar polarities of the mono-substituted product, di-substituted product, and remaining starting material. 2. Co-crystallization of products. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes) to separate the components. 2. If purification by recrystallization is attempted, try different solvent systems. It may be necessary to perform a chromatographic separation first. |
| Inconsistent Yields | 1. Variability in reaction conditions. 2. Presence of moisture in reactants or solvent. | 1. Maintain strict control over reaction parameters such as temperature, time, and stoichiometry. 2. Use anhydrous solvents and ensure reactants are dry, especially when using moisture-sensitive bases like sodium hydride. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on analogous syntheses of similar pyridazine derivatives. Optimization may be required.
Materials:
-
3,6-dichloropyridazine
-
Imidazole
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (0.9-1.0 eq) and potassium carbonate (1.5-2.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-substituted product from unreacted starting material and the di-substituted byproduct.
-
Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Data Presentation
Table 1: Troubleshooting Reaction Conditions
| Parameter | Condition to Favor Mono-substitution | Condition that may lead to Di-substitution |
| Imidazole:3,6-dichloropyridazine Molar Ratio | ≤ 1:1 | > 1:1 |
| Temperature | Lower temperatures (e.g., 50-70 °C) | Higher temperatures (e.g., > 80 °C or reflux) |
| Reaction Time | Shorter, carefully monitored | Longer, extended heating |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of the Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Optimizing the Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chloro-6-(1H-imidazol-1-yl)pyridazine reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution of 3,6-dichloropyridazine with imidazole.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended, focusing on the following key areas:
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Incomplete Deprotonation of Imidazole: Imidazole needs to be deprotonated to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the imidazolide anion will be low, leading to a slow or incomplete reaction.
-
Reaction Conditions: Temperature and reaction time are critical. The reaction may require heating to overcome the activation energy for the nucleophilic aromatic substitution. However, excessively high temperatures can lead to byproduct formation.
-
Purity of Reagents and Solvent: Impurities in the starting materials (3,6-dichloropyridazine and imidazole) or solvent can interfere with the reaction. Water in the solvent can be particularly problematic as it can react with the base and affect the nucleophilicity of the imidazole.
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial and can significantly impact the reaction rate and yield.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the disubstitution of 3,6-dichloropyridazine to form 3,6-di(1H-imidazol-1-yl)pyridazine. Another possibility is the formation of quaternary imidazolium salts if there are reactive alkylating agents present, though this is less common in this specific reaction.
To minimize the formation of the disubstituted product:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents) relative to imidazole can favor monosubstitution.
-
Slow Addition of Imidazole: Adding the imidazole solution dropwise to the reaction mixture can help maintain a low concentration of the nucleophile, reducing the likelihood of a second substitution.
-
Lower Reaction Temperature: If the reaction is proceeding too quickly and forming the disubstituted product, lowering the reaction temperature may improve selectivity for the desired monosubstituted product.
Q3: The reaction is not going to completion, even after an extended period. What can I do?
A3: An incomplete reaction is often due to insufficient reactivity. Consider the following adjustments:
-
Increase Reaction Temperature: Many nucleophilic aromatic substitutions require heating to proceed at a reasonable rate. Microwave irradiation can also be a highly effective method for accelerating the reaction.[1]
-
Stronger Base/Anhydrous Conditions: Ensure complete deprotonation of imidazole by using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to dissolve the reactants and facilitate the reaction.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly when using solid-liquid phase conditions (e.g., potassium carbonate in acetonitrile).[2]
Q4: I am having difficulty purifying the final product. What are some effective purification strategies?
A4: Purification of pyridazine derivatives can be challenging. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. Due to the basic nature of the imidazole and pyridazine rings, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound from 3,6-dichloropyridazine and imidazole?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The key steps are:
-
Deprotonation of Imidazole: A base removes the proton from the N-H of imidazole to form the more nucleophilic imidazolide anion.
-
Nucleophilic Attack: The imidazolide anion attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product, this compound.
Q2: Which bases are most effective for this reaction?
A2: The choice of base depends on the desired reactivity and the solvent used.
-
Strong Bases: For ensuring complete deprotonation of imidazole, strong bases like sodium hydride (NaH) are very effective, typically used in anhydrous aprotic solvents like DMF or THF.
-
Weaker Inorganic Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be easier to handle. Cs₂CO₃ is frequently reported to be highly effective in similar reactions.[2]
Q3: What is the optimal solvent for this reaction?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile too strongly. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
Q4: Can microwave heating be used to improve the reaction?
A4: Yes, microwave irradiation is an excellent technique for accelerating this type of reaction. It can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields.[1]
Data Presentation
The following table summarizes the effect of different bases and the use of a phase transfer catalyst on the yield of a similar reaction: the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with butylamine. This data illustrates the potential impact of these variables on the yield of your reaction.
Table 1: Effect of Base and Phase Transfer Catalyst on the Yield of an Analogous Amination Reaction [2]
| Entry | Base (1.0 equiv.) | Phase Transfer Catalyst (10 mol%) | Yield (%) |
| 1 | None | None | 44 |
| 2 | CsF | None | ~50 |
| 3 | KF | None | ~50 |
| 4 | CsF | BnNEt₃Cl | 94 |
Data adapted from a study on the amination of a substituted pyridazine, which presents similar reactivity challenges.[2]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for similar nucleophilic aromatic substitutions on 3,6-dichloropyridazine and may require optimization for your specific setup.
Representative Protocol: Synthesis of this compound
-
Reaction Setup:
-
To a solution of imidazole (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Addition of 3,6-dichloropyridazine:
-
Add a solution of 3,6-dichloropyridazine (1.0-1.2 equiv.) in anhydrous DMF dropwise to the stirred suspension of the imidazolide anion at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
-
Isolation and Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis reaction.
References
Technical Support Center: Overcoming Solubility Issues of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3-chloro-6-(1H-imidazol-1-yl)pyridazine during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the initial steps I should take?
A1: The limited aqueous solubility of this compound is a common challenge. The recommended initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for the initial stock solution. If precipitation occurs upon dilution, further optimization using co-solvents or pH adjustment will be necessary.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: The solubility of this compound is primarily governed by its chemical structure, which includes a basic pyridazine ring and an imidazole moiety. The presence of these nitrogen-containing rings suggests that the compound's solubility will be highly dependent on the pH of the solution. At lower pH values, these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form.
Q3: Which organic co-solvents are suitable for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, polar aprotic solvents are generally effective. Recommended co-solvents include:
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Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to ensure that the final concentration of the organic co-solvent in your experimental system is low enough to not affect the biological assay.[1]
Q4: How can I use pH adjustment to improve the solubility of this compound?
A4: this compound is a basic compound due to the nitrogen atoms in the pyridazine and imidazole rings. Therefore, its aqueous solubility can be significantly increased by lowering the pH of the solvent.[2] By preparing your buffer at a pH below the pKa of the compound, you can ensure it exists in its more soluble, protonated form. A good starting point is to test buffers with pH values ranging from 4 to 6.
Q5: I'm still observing precipitation even after using a co-solvent and adjusting the pH. What other techniques can I try?
A5: If conventional methods are insufficient, you can explore the use of solubilizing excipients. Cyclodextrins, for instance, are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[1] Another approach is the use of surfactants, which can form micelles that encapsulate the compound.[1][3] However, it is important to verify the compatibility of these excipients with your specific experimental setup.
Troubleshooting Guides
Guide 1: Initial Dissolution and Stock Solution Preparation
This guide provides a step-by-step protocol for preparing a stock solution of this compound.
Objective: To prepare a clear, concentrated stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 180.6 g/mol .[4][5]
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of DMSO to the tube.
-
Solubilize: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Guide 2: Optimizing Solubility in Aqueous Buffers
This guide outlines a systematic approach to improving the solubility of this compound in your final assay buffer.
Objective: To determine the optimal conditions (co-solvent concentration and pH) to maintain the compound in solution in an aqueous environment.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
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Additional co-solvents (e.g., ethanol).
-
96-well plate.
-
Plate reader for turbidity measurement (optional).
Protocol:
-
Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of your DMSO stock solution into your primary aqueous buffer (e.g., PBS pH 7.4).
-
Visual inspection: Visually inspect the wells for any signs of precipitation.
-
pH screening: Repeat the dilution series in buffers of different pH values (e.g., pH 4.0, 5.0, 6.0). Observe if solubility improves at lower pH.
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Co-solvent screening: If precipitation persists, prepare your aqueous buffers with a small percentage of a co-solvent (e.g., 1-5% ethanol) and repeat the dilution experiment.
-
Quantitative analysis (optional): If available, use a nephelometer or a plate reader capable of measuring light scattering to quantify the amount of precipitation at different conditions.
Data Presentation
The following table provides a hypothetical summary of the expected solubility behavior of this compound under different conditions. Note: These are illustrative values and actual experimental results may vary.
| Solvent System | pH | Co-solvent | Expected Solubility (µg/mL) | Observations |
| Phosphate Buffered Saline | 7.4 | None | < 1 | Likely to precipitate at concentrations relevant for many biological assays. |
| Acetate Buffer | 5.0 | None | 10 - 50 | Improved solubility due to protonation of the basic nitrogen centers. |
| Acetate Buffer | 4.0 | None | > 100 | Further improvement in solubility at a more acidic pH. |
| Phosphate Buffered Saline | 7.4 | 5% DMSO | 5 - 10 | DMSO as a co-solvent provides a modest increase in solubility. |
| Acetate Buffer | 5.0 | 5% DMSO | 50 - 150 | The combination of lower pH and a co-solvent shows a synergistic effect. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol describes a standard method to determine the thermodynamic equilibrium solubility of this compound.
Objective: To accurately measure the saturation solubility of the compound in a specific solvent.
Materials:
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This compound powder
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Selected solvent (e.g., water, buffer of a specific pH)
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Glass vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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Syringe filters (0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a supersaturated solution: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. Ensure there is undissolved solid material at the bottom.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
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Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. knc.ru [knc.ru]
- 4. 3-Chloro-6-imidazol-1-yl-pyridazine | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
Technical Support Center: Functionalization of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges encountered during the functionalization of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for functionalizing the C3 position of this compound?
The chlorine atom at the C3 position is the most common site for functionalization. The primary methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2] Nucleophilic Aromatic Substitution (SNAr) is also a viable pathway, particularly with strong nucleophiles, as the pyridazine ring is electron-deficient.[3]
Q2: How does the electronic nature of the pyridazine and imidazole rings affect the reactivity of the C-Cl bond?
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature facilitates both the oxidative addition step in palladium-catalyzed cycles and makes the C-Cl bond susceptible to nucleophilic attack.[4][5] However, the nitrogen atoms, particularly the one in the pyridine ring, can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6] This makes the choice of ligand critical for a successful reaction.
Q3: What are the most common classes of side reactions to expect during cross-coupling reactions?
The most frequently encountered side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.
-
Protodeboronation: In Suzuki couplings, this is the cleavage of the C-B bond of the boronic acid reagent, which is then replaced by a hydrogen atom.[6] This is often promoted by high temperatures and certain bases.[7]
-
Homocoupling: The self-coupling of the boronic acid or organometallic reagent to form a dimer.[6]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination with the nitrogen atoms of the heterocyclic substrate.[6]
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments in a direct question-and-answer format.
Q4: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Low conversion is a common issue and can stem from several factors.[6] 2-Chloropyridines and related heterocycles are known to be less reactive than their bromo or iodo counterparts.[6]
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Potential Cause 1: Catalyst Inactivity. The palladium(0) active species may not be forming efficiently, or it may be deactivated.
-
Solution: Ensure you are using a reliable Pd(0) source or an efficient precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient for its reduction.[6] Consider screening different catalysts and ligands; bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[6]
-
-
Potential Cause 2: Insufficient Reaction Temperature. The oxidative addition of aryl chlorides is often sluggish.
-
Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
Q5: My Buchwald-Hartwig amination results in a complex mixture of byproducts. How can I improve selectivity?
A complex product mixture often points to side reactions or decomposition.
-
Potential Cause 1: Reaction Temperature is Too High. While heat is often required, excessive temperatures can lead to decomposition of the starting materials, products, or catalyst.
-
Solution: Lower the reaction temperature and monitor the reaction over a longer period. Run the reaction at the lowest temperature that still affords a reasonable reaction rate.[6]
-
-
Potential Cause 2: Incorrect Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired reductive elimination step.
-
Solution: For C-N coupling, bidentate phosphine ligands like BINAP or DPPF, or sterically hindered monodentate ligands are often used to promote the desired reaction pathway and suppress side reactions.[2]
-
Q6: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction with electron-deficient aryl halides.
-
Potential Cause 1: Unoptimized Base/Solvent System. The presence of water or protic impurities in the solvent or base can be a proton source.
-
Solution: Use anhydrous solvents and dry reagents. Consider using a non-protic solvent and a base like NaOt-Bu or KOt-Bu.[9]
-
-
Potential Cause 2: Slow Reductive Elimination. If the final step of the catalytic cycle is slow, competing side reactions can occur.
-
Solution: The choice of ligand is critical. A bulky, electron-rich ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Q7: My Suzuki reaction forms a significant amount of boronic acid homocoupling product. What should I do?
Homocoupling arises from the reaction of two boronic acid molecules.
-
Potential Cause: Inefficient Transmetalation/Oxidative Addition. If the main catalytic cycle is slow, the side reaction of homocoupling can become more prominent.
-
Solution: Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative processes that can facilitate homocoupling.[10] Adding the aryl halide in a slight excess can sometimes reduce this side reaction.[7] Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can also minimize both homocoupling and protodeboronation.[6]
-
Data Presentation
Table 1: General Conditions for Cross-Coupling of Chloro-Heterocycles
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations & Potential Side Reactions |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos / XPhos (4-10) | K₃PO₄ | Dioxane or Toluene/H₂O | 80-110 | 50-90 | Protodeboronation, Homocoupling, Hydrodehalogenation. Ligand choice is critical.[6] |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80-100 | 40-75 | Often effective but may be slower for unreactive chlorides.[4][7] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | Xantphos / BINAP (2-6) | Cs₂CO₃ | Toluene or Dioxane | 90-115 | 60-95 | Catalyst deactivation by substrate. Base-sensitive functional groups may be an issue.[2][11] |
| Buchwald-Hartwig | Pd(OAc)₂ (2-4) | XPhos (4-8) | NaOt-Bu / KOt-Bu | Toluene | 80-100 | 70-98 | Stronger bases may be required but can limit functional group tolerance.[9] |
| SNAr | - | - | K₂CO₃ / NaH | DMF or DMSO | 25-100 | Variable | Requires a strong nucleophile (e.g., thiols, secondary amines). Limited to specific nucleophiles.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the vessel. Then, add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).
-
Reaction: Heat the mixture to the target temperature (e.g., 90-115 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography.
Visualizations
Caption: Key reaction pathways and common side reactions.
Caption: A troubleshooting workflow for low-yielding reactions.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
stability of 3-chloro-6-(1H-imidazol-1-yl)pyridazine under different conditions
This technical support center provides guidance on the stability of 3-chloro-6-(1H-imidazol-1-yl)pyridazine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[1][2] It is also advisable to protect the compound from light.
Q2: What are the known incompatibilities for this compound?
Q3: How can I assess the stability of this compound in my experimental setup?
A forced degradation study is a common approach to determine the intrinsic stability of a molecule.[3][4] This involves subjecting the compound to a range of stress conditions that are more severe than standard accelerated stability testing.[3] Typical stress conditions include exposure to acidic and basic solutions, oxidizing agents, heat, and light.[3][4][5] Analysis of the compound and any degradation products is typically performed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Unexpected degradation of the compound in an aqueous solution.
-
Possible Cause: The pH of your solution may be affecting the stability of the compound. The pyridazine and imidazole moieties can be sensitive to acidic or basic conditions, potentially leading to hydrolysis or other degradation pathways.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Perform a pH stability study: Prepare solutions of the compound at different pH values (e.g., pH 2, 7, and 10) and monitor the concentration of the parent compound and the formation of any degradants over time using a suitable analytical method like HPLC.
-
Adjust the pH of your experimental solution to a range where the compound is found to be most stable.
-
Consider using a buffer to maintain a stable pH throughout your experiment.
-
Issue 2: The compound appears to be degrading upon exposure to light.
-
Possible Cause: The compound may be photolabile. Aromatic and heterocyclic compounds can sometimes be susceptible to degradation upon exposure to UV or visible light.
-
Troubleshooting Steps:
-
Conduct a photostability study: Expose a solution of the compound and a solid sample to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Analyze the samples at various time points to determine the extent of degradation.
-
Protect your samples from light during all stages of your experiment, including storage, preparation, and analysis. Use amber vials or cover your glassware with aluminum foil.
-
Issue 3: I am observing multiple unknown peaks in my chromatogram after dissolving the compound in a new solvent.
-
Possible Cause: The solvent may be reacting with the compound or causing its degradation.
-
Troubleshooting Steps:
-
Verify the purity of the solvent: Ensure the solvent is of high purity and free from contaminants that could react with your compound.
-
Test for solvent compatibility: Dissolve the compound in a small amount of the new solvent and monitor its stability over time at your experimental temperature.
-
Select an alternative solvent: If instability is observed, choose a different solvent in which the compound is known to be stable. Common solvents for initial stability assessments include acetonitrile and water.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[3][4][6]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specific duration.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period.
-
Photodegradation: Expose a solution and a solid sample of the compound to a calibrated light source as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
As no specific quantitative stability data for this compound was found in the public domain, the following table provides a hypothetical example of how to present the results of a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60 °C | 15.2% | 2 |
| 0.1 N NaOH | 8 hours | 25 °C | 8.5% | 1 |
| 3% H₂O₂ | 12 hours | 25 °C | 5.1% | 1 |
| Dry Heat | 48 hours | 80 °C | 2.3% | 0 |
| Light Exposure | 7 days | 25 °C | 11.7% | 2 |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for degradation issues.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is not working or giving very low yields. What are the most likely causes?
Low or no yield in the amination of this specific substrate often points to several key challenges associated with its structure: the presence of a potentially coordinating imidazole ring, the use of a less reactive aryl chloride, and the electron-deficient nature of the pyridazine ring.
Most Common Issues:
-
Catalyst Inhibition by the Imidazole Moiety: The imidazole ring in your substrate can act as a ligand and coordinate to the palladium center. This can inhibit the formation of the active catalytic species or deactivate the catalyst during the reaction, preventing the catalytic cycle from proceeding efficiently.
-
Poor Reactivity of the Aryl Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. This can lead to slow or incomplete reactions.
-
Inappropriate Choice of Ligand, Base, or Solvent: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of these components. An incompatible combination can lead to catalyst decomposition, side reactions, or poor reaction rates.
-
Potential for Competing SNAr Reaction: Electron-deficient heteroaryl chlorides can sometimes undergo nucleophilic aromatic substitution (SNAr) directly with the amine, especially at higher temperatures, which can compete with the desired palladium-catalyzed pathway.
Q2: How can I overcome catalyst inhibition caused by the imidazole group?
The primary strategy is to ensure the formation of a stable and active palladium-ligand complex before it has a chance to be inhibited by the imidazole substrate.
Recommended Solution: Pre-formation of the Active Catalyst
A proven method to mitigate catalyst inhibition by coordinating substrates is to pre-form the active Pd(0)-ligand complex.
Experimental Protocol for Catalyst Pre-formation: In a separate, dry, and inert flask, stir the palladium source (e.g., Pd₂(dba)₃) and the chosen phosphine ligand in the reaction solvent (e.g., toluene or dioxane) at a slightly elevated temperature (e.g., 60-80 °C) for 15-30 minutes. This allows the stable, active catalyst to form. Then, cool the mixture to room temperature before adding it to the main reaction flask containing the substrate, amine, and base.
Q3: What are the recommended starting conditions (catalyst, ligand, base, solvent) for the amination of this compound?
Given the challenging nature of this substrate, a robust catalytic system is required. Bulky, electron-rich phosphine ligands are generally the most effective for coupling N-heterocycles.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts can lead to more consistent formation of the active species. |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich biaryl phosphine ligands are known to be effective for challenging substrates, including heteroaryl chlorides.[1] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base like NaOtBu often gives higher reaction rates. A weaker base like K₃PO₄ can be used if base-sensitive functional groups are present, though it may require higher temperatures. |
| Solvent | Toluene or Dioxane | These are common, effective, and relatively non-coordinating solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for the amination of aryl chlorides. |
General Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
In a separate flask, pre-form the catalyst by stirring the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in anhydrous, degassed solvent for 15-30 minutes at 60-80 °C.
-
Cool the catalyst solution and add it to the flask containing the substrate, amine, and base.
-
Add additional anhydrous, degassed solvent to reach the desired concentration.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired C-N bond formation.
| Side Reaction | Probable Cause | Recommended Solution |
| Hydrodehalogenation | The aryl chloride is reduced to the corresponding arene. | Ensure a strictly inert atmosphere to exclude sources of hydrogen. Certain bases or impurities can exacerbate this; consider screening different bases. |
| Homocoupling of Amine | Two molecules of the amine coupling partner react. | This is less common but can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help. |
| Formation of Pyridazinone | Hydrolysis of the chloropyridazine. | This can occur if water is present, especially at elevated temperatures with a base. Ensure all reagents and solvents are anhydrous. |
Quantitative Data Summary
The following tables summarize comparative data for key reaction parameters in the Buchwald-Hartwig amination of related heteroaryl chlorides. This data can guide optimization efforts for this compound.
Table 1: Comparison of Ligands for Amination of Heteroaryl Chlorides
| Ligand | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | 2-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 95 |
| SPhos | 2-Chloropyrazine | Aniline | K₃PO₄ | Dioxane | 110 | 88 |
| RuPhos | 4-Chloropyrimidine | Benzylamine | Cs₂CO₃ | Toluene | 100 | 92 |
| BINAP | 2-Chloropyridine | Morpholine | NaOtBu | Toluene | 100 | 65 |
| Xantphos | 2-Chloropyrimidine | Piperidine | NaOtBu | Dioxane | 100 | 85 |
Note: Yields are illustrative and can vary based on the specific amine and reaction time.
Table 2: Comparison of Bases for Amination of 2-Chloropyridine with Morpholine
| Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 4 | >98 |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 12 | 85 |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 12 | 82 |
| LHMDS | Pd₂(dba)₃ / XPhos | THF | 65 | 8 | 90 |
Visual Guides
The following diagrams illustrate key concepts in troubleshooting the Buchwald-Hartwig amination of this compound.
References
analytical methods for detecting impurities in 3-chloro-6-(1H-imidazol-1-yl)pyridazine samples
Welcome to the technical support center for the analytical testing of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for similar pyridazine derivatives, possible impurities include:
-
Starting materials: Unreacted 3,6-dichloropyridazine or imidazole.
-
Synthesis byproducts: Positional isomers, or products of side reactions. For instance, if the synthesis involves a nucleophilic substitution, byproducts from reactions with other nucleophiles present in the reaction mixture could be a source of impurities.
-
Degradation products: Hydrolysis of the chloro-group to a hydroxyl-group, or degradation of the imidazole ring under harsh conditions.
Q2: Which analytical technique is most suitable for purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable method for purity analysis and impurity profiling of this compound. This technique offers good resolution for separating the main component from its potential impurities. Gas Chromatography (GC) may also be used, particularly for volatile impurities. For structural confirmation of impurities, hyphenated techniques like LC-MS/MS are invaluable.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: A general procedure for sample preparation is to accurately weigh a small amount of the sample (e.g., 1-5 mg) and dissolve it in a suitable solvent to a known concentration (e.g., 0.1-1.0 mg/mL). The choice of solvent is critical; it should completely dissolve the sample and be compatible with the mobile phase. A good starting point is to use the initial mobile phase composition as the diluent. The sample solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | For basic compounds like pyridazine derivatives, interactions with residual silanols on the silica-based column packing can cause peak tailing. Try lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) to protonate the silanols and reduce these interactions. Alternatively, using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[1] Dilute your sample and re-inject. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the column inlet or contamination can lead to distorted peaks. Try back-flushing the column (if the manufacturer allows) or replace the column if the problem persists.[2] |
Issue 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the analysis, especially when using gradient elution. A stable baseline is a good indicator of equilibration.[3] |
| Fluctuations in Mobile Phase Composition | If the mobile phase is prepared online by the HPLC system, ensure the pump's proportioning valves are working correctly.[3] For manual preparation, ensure accurate mixing and thorough degassing. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[3] |
| Changes in Mobile Phase pH | For ionizable compounds, small changes in the mobile phase pH can significantly affect retention time. Ensure the buffer has sufficient capacity and is correctly prepared. |
Issue 3: Ghost Peaks Appearing in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Water is a common source of contamination. |
| Carryover from Previous Injections | Implement a robust needle wash program in your autosampler method. Injecting a blank solvent run can confirm if carryover is the issue. |
| Sample Degradation | The analyte may be unstable in the sample solvent or on the column. Prepare samples fresh and consider using a cooler autosampler tray. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This is a general-purpose method for the purity analysis of this compound and can be a starting point for method development and validation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Note: This method is a starting point and may require optimization for your specific sample and instrument.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
Validation & Comparative
Comparative Potency of Pyridazine Derivatives in Kinase Inhibition and Cancer Therapy: An Analysis of Related Scaffolds
Potency of Pyridazine and Imidazo[1,2-b]pyridazine Derivatives: A Comparative Overview
Recent studies have highlighted the efficacy of pyridazine-containing compounds against various biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The pyridazine scaffold is recognized for its advantageous physicochemical properties and its role as a central component in numerous anticancer derivatives.[1] Review articles from 2021 and 2024 consistently emphasize the privileged nature of the pyridazine structure in the design of novel anticancer drugs, with a focus on their structure-activity relationships (SAR).[1][2]
While specific data on 3-chloro-6-(1H-imidazol-1-yl)pyridazine is scarce, research on the fused imidazo[1,2-b]pyridazine ring system demonstrates the potential of this chemical space. These derivatives have been investigated as dual c-Met and VEGFR2 kinase inhibitors, with some exhibiting in vivo antitumor activity.[3]
The following table summarizes the potency of selected pyridazine and imidazo[1,2-b]pyridazine derivatives from various studies to provide a comparative perspective.
| Compound Class | Derivative Example | Target/Assay | Potency (IC₅₀/GI₅₀) | Reference |
| Imidazo[1,2-b]pyridazine | Dual c-Met and VEGFR2 inhibitor | c-Met/VEGFR2 Kinase | Not specified | [3] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Lead compound | Anticancer activity | Not specified | [3] |
| Pyrrolo[2,3-d]pyridazin-4-one | Most potent derivative | 60 human tumor cell lines | Significant cytotoxicity | [3] |
| Imidazo[1,2-b]pyridazine-benzamide | VEGFR2 kinase inhibitor | VEGFR2 Kinase | Not specified | [3] |
Experimental Protocols
The determination of the biological potency of these derivatives involves a range of standardized in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature for evaluating pyridazine-based compounds.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound.
-
Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
The luminescence is measured using a plate reader.
-
The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water to remove the TCA and unbound dye.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration for 50% growth inhibition) is determined.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion
While a direct comparative potency analysis for a series of this compound derivatives remains an area for future investigation, the broader families of pyridazine and imidazo[1,2-b]pyridazine compounds have demonstrated significant promise as potent inhibitors of various protein kinases and as effective anticancer agents. The structure-activity relationships of these scaffolds are a subject of ongoing research, with numerous studies highlighting their potential in drug discovery.[1][2] The experimental protocols detailed in this guide provide a foundation for the continued evaluation of novel pyridazine derivatives. Further synthesis and biological screening of this compound analogues are warranted to fully explore their therapeutic potential.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. jpsbr.org [jpsbr.org]
A Comparative Analysis of Imidazolyl-pyridazine-based STING Agonists and Other Novel Activators
An in-depth guide for researchers on the performance, mechanisms, and experimental evaluation of emerging synthetic STING (Stimulator of Interferon Genes) agonists, with a focus on the promising 3-(fluoro-imidazolyl)pyridazine class.
The activation of the STING pathway is a cornerstone of innate immunity and a highly promising strategy in cancer immunotherapy.[1] This pathway, when triggered, initiates a cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating a robust anti-tumor immune response.[2][3] The pursuit of potent, systemically bioavailable, non-nucleotide STING agonists has led to the discovery of several novel chemical classes. This guide provides a comparative overview of a recently identified class, 3-(fluoro-imidazolyl)pyridazine derivatives, against other well-characterized synthetic agonists like diABZI and MSA-2.
Comparative Efficacy of STING Agonists
The potency of a STING agonist is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50) required to induce a response, such as IFN-β secretion, in cellular assays. The following tables summarize key quantitative data for the representative 3-(fluoro-imidazolyl)pyridazine compound A4, alongside other prominent non-cyclic dinucleotide (non-CDN) agonists.
In Vitro Cellular Activity
| Compound | Target Species | Cell Line | Assay Readout | EC50 | Citation(s) |
| A4 | Human | THP-1 | IFN-β Induction | 0.06 µM | [4] |
| A4 | Mouse | RAW 264.7 | IFN-β Induction | 14.15 µM | [4] |
| diABZI | Human | THP1-Dual™ Cells | ISG Reporter | 130 nM (0.13 µM) | [5][6][7] |
| diABZI | Mouse | THP1-Dual™ Cells | ISG Reporter | 186 nM (0.186 µM) | [5][6][7] |
| MSA-2 | Human (WT STING) | - | IFN-β Secretion | 8.3 µM | [8][9] |
| MSA-2 | Human (HAQ STING) | - | IFN-β Secretion | 24 µM | [8][9] |
Note: EC50 values can vary based on the specific assay conditions and cell lines used. The data presented are for comparative purposes.
In Vivo Antitumor Activity
Systemic administration of these agonists has been shown to induce significant tumor regression in preclinical models.
| Compound | Administration Route | Mouse Model | Efficacy | Citation(s) |
| A4 | Systemic | B16.F10 melanoma | Significant tumor regression, surpassed efficacy of SR-717 | [4] |
| diABZI | Intravenous (1.5 mg/kg) | Colorectal cancer | Significant tumor growth inhibition, durable response | [6][10][11] |
| MSA-2 | Oral (60 mg/kg) or SC (50 mg/kg) | Syngeneic models | Induced complete tumor regressions in 80-100% of animals | [8][12] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the context of the data. The following diagrams, rendered using Graphviz, illustrate the canonical STING signaling cascade and a typical workflow for evaluating novel STING agonists.
STING Signaling Pathway
The cGAS-STING pathway is the primary mechanism for detecting cytosolic DNA and initiating an innate immune response. Upon activation by its ligand (e.g., cGAMP or a synthetic agonist), STING translocates from the endoplasmic reticulum, leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[2]
Experimental Workflow for STING Agonist Evaluation
The discovery and validation of novel STING agonists follow a structured pipeline, progressing from initial high-throughput screening to comprehensive in vivo efficacy studies.[13][14]
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental methodologies. Below are generalized protocols for key assays used in the characterization of STING agonists, based on common practices reported in the literature.[13][14]
STING Activation Reporter Assay
This assay is a primary screening tool to quantify the ability of a compound to activate the STING pathway in a cellular context.
-
Cell Line: THP-1 Dual™ (InvivoGen), a human monocytic cell line engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Protocol:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test STING agonist (e.g., A4, diABZI) in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure luciferase activity using a luminometer according to the reporter detection reagent manufacturer's instructions.
-
Calculate EC50 values by plotting the dose-response curve in appropriate analysis software.
-
Cytokine Secretion Assay (ELISA)
This assay measures the downstream functional consequence of STING activation, specifically the production and secretion of key cytokines like IFN-β.
-
Cell Line: Human PBMCs (Peripheral Blood Mononuclear Cells) or mouse bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Isolate and culture primary cells in 96-well plates.
-
Stimulate the cells with various concentrations of the STING agonist for a defined period (e.g., 24 hours).
-
Harvest the culture supernatant.
-
Quantify the concentration of IFN-β (or other cytokines like TNF-α and IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Read the absorbance on a microplate reader and determine cytokine concentrations based on a standard curve.
-
In Vivo Tumor Efficacy Model
This experiment evaluates the anti-tumor activity of a STING agonist in a living organism.
-
Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing B16.F10 melanoma tumors.[4][14]
-
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined average volume (e.g., 80-120 mm³).[13]
-
Randomize mice into treatment groups (e.g., vehicle control, STING agonist).
-
Administer the STING agonist via the desired route (e.g., intravenous, oral, subcutaneous) at a predetermined dose and schedule.[6][8]
-
Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors and spleens may be harvested for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[13][14]
-
Conclusion
The discovery of non-CDN STING agonists has significantly advanced the potential for systemic cancer immunotherapy. The novel 3-(fluoro-imidazolyl)pyridazine derivatives, represented by compound A4, demonstrate remarkable potency in human cells, positioning them as highly promising candidates for further preclinical development.[4] Compared to other well-studied agonists like diABZI and MSA-2, which also show potent antitumor activity and favorable pharmacological properties, the imidazolyl-pyridazine class offers a new chemical scaffold for exploration.[10][12][15] The continued investigation and comparative analysis of these diverse STING activators are essential for identifying optimal candidates for clinical translation, ultimately aiming to broaden the efficacy of immunotherapy for a wider range of cancers.[16][17]
References
- 1. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MSA-2 (MSA2) | STING agonist | Probechem Biochemicals [probechem.com]
- 10. invivogen.com [invivogen.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epigenetic state determines the in vivo efficacy of STING agonist therapy [ideas.repec.org]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
The Evolving Landscape of Pyridazine-Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the dynamic field of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Among the myriad of scaffolds explored, pyridazine-based compounds have emerged as a promising class of inhibitors. This guide offers a comparative overview of the efficacy of 3-chloro-6-(1H-imidazol-1-yl)pyridazine-based inhibitors and their analogues, supported by available experimental data and a review of the key signaling pathways they modulate.
While a direct comparative study on a series of this compound-based inhibitors is not extensively available in the public domain, analysis of structurally related pyridazine and imidazo[1,2-b]pyridazine derivatives provides valuable insights into their therapeutic potential and structure-activity relationships (SAR).
Efficacy of Pyridazine-Based Kinase Inhibitors: A Comparative Look
Research into pyridazine-containing compounds has revealed their potential to target a range of kinases with varying degrees of potency. The following tables summarize the inhibitory activities of several pyridazine and imidazo[1,2-b]pyridazine derivatives against key kinase targets. It is important to note that these compounds, while structurally related to the this compound core, are not direct analogues.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine Derivative 1 | IKKβ | 8.7 | 150 (TNFα production in THP-1 cells) | [1] |
| Imidazo[1,2-b]pyridazine Derivative 2 | GSK-3β | 5 | Not Reported | [2] |
| Imidazo[1,2-b]pyridazine Derivative 3 | PI3Kα | 0.06 | Not Reported | [3] |
| Imidazo[1,2-b]pyridazine Derivative 3 | mTOR | 3.12 | Not Reported | [3] |
| Pyrazolopyrimidine Derivative 1 | KDR (VEGFR-2) | 19 | Not Reported | [1] |
Table 1: In Vitro Potency of Representative Pyridazine-Based Kinase Inhibitors. This table highlights the inhibitory concentration (IC50) of various pyridazine-related scaffolds against different kinase targets. Lower IC50 values indicate higher potency.
Key Signaling Pathways Targeted
Pyridazine-based inhibitors have been shown to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two major pathways identified are the PI3K/Akt/mTOR and the VEGFR signaling cascades.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[3] Dysregulation of this pathway is a common feature in many cancers. Pyridazine-based inhibitors, particularly those with the imidazo[1,2-b]pyridazine scaffold, have demonstrated potent inhibition of PI3K and/or mTOR kinases, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR, pyridazine-based compounds can disrupt the tumor blood supply, leading to reduced tumor growth.
Caption: VEGFR Signaling Pathway Inhibition.
Experimental Protocols
The evaluation of pyridazine-based inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced or the amount of remaining ATP.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.
Objective: To determine the IC50 value of a test compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While direct comparative data for a series of this compound-based inhibitors remains to be fully elucidated in publicly accessible literature, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives demonstrates significant promise as potent kinase inhibitors. Their ability to target key oncogenic pathways such as PI3K/Akt/mTOR and VEGFR underscores their therapeutic potential. Further structure-activity relationship studies focused specifically on the this compound scaffold are warranted to unlock the full potential of this chemical series in the development of novel targeted therapies. The experimental protocols and pathway analyses provided herein offer a foundational framework for the continued investigation and comparison of these and other emerging kinase inhibitors.
References
- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives: A Focus on Cross-Reactivity and Selectivity
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity and selectivity of derivatives based on the 3-chloro-6-(1H-imidazol-1-yl)pyridazine scaffold. While comprehensive screening data for the parent compound is not publicly available, this document synthesizes findings on key derivatives and related structures to offer insights for researchers, scientists, and drug development professionals. The primary focus is on the potent and selective aromatase inhibition by a key derivative, contextualized by the broader kinase inhibitory potential of the related imidazo[1,2-b]pyridazine scaffold.
Executive Summary
The this compound scaffold serves as a core structure for biologically active compounds. A notable derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a highly potent in vitro inhibitor of the aromatase enzyme, with an IC50 value of 2.39 nmol/l.[1] Importantly, this derivative showed a degree of selectivity, as it had no effect on other tested cytochrome P-450 dependent reactions involved in steroid biosynthesis.[1]
For comparative purposes, this guide also examines the activity of structurally related imidazo[1,2-b]pyridazine derivatives, which have demonstrated potent and selective inhibition of various protein kinases. This highlights the versatility of the broader pyridazine-imidazole chemical space in targeting distinct enzyme classes.
Data Summary: Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of a key this compound derivative and other related compounds against their respective primary targets.
| Compound ID | Scaffold | Primary Target(s) | IC50 (nM) | Notes |
| MFT-279 | This compound | Aromatase (CYP19A1) | 2.39 | No effect on other tested cytochrome P-450 dependent reactions in steroid biosynthesis.[1] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 6) | Imidazo[1,2-b]pyridazine | Tyk2 (JH2 domain) | - | Displayed >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases.[2] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 27f) | Imidazo[1,2-b]pyridazine | Mps1 Kinase | 0.70 (cellular) | Selective over a panel of 192 kinases. |
| Imidazo[1,2-b]pyridazine Derivative (Compound 20a) | Imidazo[1,2-b]pyridazine | CLK1, CLK4, DYRK1A | 82 (CLK1), 44 (CLK4), 50 (DYRK1A) | A selective inhibitor for DYRKs and CLKs. |
| Imidazo[1,2-b]pyridazine Derivative (Compound 5h) | Imidazo[1,2-b]pyridazine | Acetylcholinesterase (AChE) | 40 | Identified as a potent AChE inhibitor.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen biosynthesis pathway targeted by the MFT-279 derivative and a general workflow for assessing enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
Aromatase (CYP19A1) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.
1. Materials and Reagents:
-
Recombinant Human Aromatase (CYP19A1)
-
Test Compound (e.g., MFT-279)
-
Positive Control Inhibitor (e.g., Letrozole)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
NADPH Generating System
-
White, opaque 96-well microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 488/527 nm)
2. Experimental Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant aromatase, and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate and NADPH generating system to all wells to start the reaction.
-
Signal Detection: Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37°C.
-
Data Analysis: The rate of increase in fluorescence is proportional to the aromatase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
General Cytochrome P450 (CYP) Inhibition Assay
This assay is used to assess the potential of a compound to inhibit various CYP isoforms.
1. Materials and Reagents:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Test Compound
-
Specific fluorogenic probe substrates for each CYP isoform
-
NADPH regeneration system
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Assay Plate Preparation: Add serial dilutions of the test compound to the wells of the microplate.
-
Incubation Mixture: Prepare a master mix containing the human liver microsomes or recombinant CYP enzyme and the NADPH regeneration system in the assay buffer.
-
Pre-incubation: Add the incubation mixture to the wells containing the test compound and pre-incubate at 37°C.
-
Reaction Initiation: Add the specific fluorogenic substrate for the CYP isoform being tested to initiate the reaction.
-
Incubation: Incubate the reaction for a specific time at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Signal Measurement: Measure the fluorescent signal produced by the metabolism of the probe substrate.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[4]
General Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of kinase inhibitors and measures the amount of ATP remaining after a kinase reaction.
1. Materials and Reagents:
-
Kinase of interest (e.g., Tyk2, Mps1)
-
Specific peptide substrate for the kinase
-
Test Compound
-
ATP
-
Kinase Assay Buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminometer plate reader
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the appropriate wells of the 384-well plate. Include vehicle and positive controls.
-
Kinase Reaction: Prepare a master mix of the kinase, substrate, and ATP in the assay buffer. Add this mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. A higher signal indicates greater inhibition (less ATP consumed).
-
Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value.
References
- 1. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Analysis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine's Potential Aromatase Inhibitory Activity Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It facilitates the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[1] The inhibition of aromatase is a key therapeutic strategy for hormone-dependent breast cancer in postmenopausal women, where peripheral aromatization is the primary source of estrogen.[2] This guide provides a comparative overview of the potential biological activity of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, based on its analog MFT-279, against the third-generation aromatase inhibitors: Anastrozole, Letrozole, and Exemestane.
Quantitative Comparison of Aromatase Inhibitory Activity
The in vitro potency of aromatase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. The data presented below compares the IC50 value of MFT-279 with those of the established aromatase inhibitors.
| Compound | IC50 (nmol/L) | Drug Class | Mechanism of Action |
| MFT-279 (Analog of the target compound) | 2.39 | Pyridazine Derivative (Investigational) | Aromatase Inhibitor |
| Letrozole | 4.17 - 24 | Non-steroidal Aromatase Inhibitor | Reversible, Competitive Inhibitor |
| Anastrozole | ~15 | Non-steroidal Aromatase Inhibitor | Reversible, Competitive Inhibitor |
| Exemestane | 22 - 27 | Steroidal Aromatase Inactivator | Irreversible, Suicide Substrate |
Note: IC50 values for known drugs can vary based on the specific in vitro assay conditions.
Experimental Protocols
The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, a standard method for evaluating the potency of aromatase inhibitors.
In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
1. Objective: To determine the in vitro inhibitory potential of a test compound on aromatase (CYP19A1) activity.
2. Materials:
-
Human placental microsomes (source of aromatase enzyme)[3]
-
Test compound (e.g., this compound)
-
Positive controls (e.g., Letrozole, Anastrozole)
-
Substrate: [1β-³H]-Androstenedione
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Chloroform or other suitable organic solvent for extraction
-
Activated charcoal
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Liquid scintillation counter
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and controls to achieve a range of final assay concentrations.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the substrate solution with [1β-³H]-Androstenedione in buffer.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the phosphate buffer, the NADPH regenerating system, and the desired concentration of the test compound or control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the human placental microsomes.
-
Immediately after, add the [1β-³H]-Androstenedione substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Extraction:
-
Stop the reaction by adding an ice-cold organic solvent such as chloroform.
-
Vortex the tubes to extract the steroids.
-
Separate the aqueous and organic phases by centrifugation.
-
The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase, while the unreacted substrate will be in the organic phase.
-
-
Measurement of Aromatase Activity:
-
Carefully transfer a known volume of the aqueous phase to a new tube containing a charcoal slurry to remove any remaining tritiated substrate.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of ³H₂O formed is proportional to the aromatase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Aromatase and Estrogen Synthesis
Caption: Aromatase pathway showing the conversion of androgens to estrogens and its inhibition.
Experimental Workflow for Aromatase Inhibition Assay
Caption: Workflow for the in vitro aromatase inhibition assay.
References
head-to-head comparison of pyridazine and pyrazole scaffolds in medicinal chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyridazine and pyrazole scaffolds, offering insights into their physicochemical properties, metabolic stability, and applications in drug design, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the druglike properties of a molecule. Among the myriad of available options, pyridazine and pyrazole have emerged as prominent five- and six-membered nitrogen-containing heterocycles, respectively. Each possesses a unique profile of electronic and steric properties that medicinal chemists can leverage to fine-tune the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate. This guide provides a detailed head-to-head comparison of these two important scaffolds, supported by quantitative data and experimental methodologies to inform rational drug design.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the ring size, number, and position of nitrogen atoms between pyridazine and pyrazole give rise to distinct physicochemical properties. These properties, summarized in the table below, are crucial determinants of a molecule's behavior in a biological system.
| Property | Pyridazine | Pyrazole | Key Considerations for Drug Design |
| Structure | 6-membered aromatic ring with two adjacent nitrogen atoms | 5-membered aromatic ring with two adjacent nitrogen atoms | The larger ring size of pyridazine can influence conformational flexibility and interactions with target proteins. |
| Molecular Weight | 80.09 g/mol | 68.08 g/mol | Pyrazole offers a smaller, more compact scaffold. |
| logP (octanol-water) | 0.47 | 0.24[1] | Pyrazole is generally more polar and less lipophilic than pyridazine, which can impact solubility and permeability.[1] |
| pKa | 2.3 | 2.5[1] | Both are weakly basic, with pyrazole being slightly more basic. This influences their ionization state at physiological pH.[1] |
| Hydrogen Bonding | Two adjacent nitrogen atoms act as hydrogen bond acceptors.[2] | One nitrogen acts as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor.[1] | The dual acceptor nature of pyridazine and the donor-acceptor capability of pyrazole offer different opportunities for target engagement.[1][2] |
| Dipole Moment | High dipole moment.[2] | Moderate dipole moment. | The higher dipole moment of pyridazine can influence solubility and interactions with polar environments.[2] |
| Aromaticity | Aromatic | Aromatic | Both scaffolds provide a stable core for further functionalization. |
Metabolic Stability: The Body's Response
A critical aspect of drug design is ensuring that a compound possesses sufficient metabolic stability to achieve and maintain therapeutic concentrations. Both pyridazine and pyrazole scaffolds can be subject to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.
Pyridazine: The electron-deficient nature of the pyridazine ring can influence its metabolic fate. It is generally considered to have low to moderate susceptibility to CYP-mediated oxidation.[2] However, the specific substitution pattern on the ring plays a crucial role in determining its metabolic soft spots.
Pyrazole: The pyrazole ring is often considered to be metabolically stable.[3] This stability is one of the key reasons for its increasing prevalence in recently approved drugs.[3] The N-H proton of an unsubstituted pyrazole can be a site for conjugation reactions, while substituted pyrazoles can still undergo oxidation on the ring or its substituents.
Scaffold Hopping Case Study: In a notable example of scaffold hopping to improve metabolic stability, researchers replaced a metabolically labile quinoline ring with a more electron-deficient pyridine and a thiazole with a pyrazole. This strategic replacement significantly reduced the clearance of the hit compound, highlighting the potential of pyrazole to enhance metabolic stability.
Applications in Medicinal Chemistry: A Diverse Portfolio
Both pyridazine and pyrazole scaffolds are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.
Pyridazine-Containing Drugs:
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[2]
-
Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[2]
-
Minaprine: An older antidepressant that acts as a monoamine oxidase (MAO) inhibitor (withdrawn from the market).[2]
Pyrazole-Containing Drugs:
-
Celecoxib: A selective COX-2 inhibitor used for the management of pain and inflammation.
-
Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor for the treatment of erectile dysfunction.
-
Ruxolitinib: A Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.[3]
-
Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain B-cell cancers.[3]
The diverse applications of these scaffolds underscore their versatility in engaging a wide array of biological targets.
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key in vitro ADME assays are provided below. These protocols are essential for the experimental comparison of drug candidates containing pyridazine and pyrazole scaffolds.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the conditions in the gastrointestinal tract.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.
-
Measurement: The turbidity of each well is measured using a nephelometer. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer of differentiated enterocytes that mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker such as Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The test compound is added to the apical (A) side of the monolayer (donor compartment).
-
At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side (receiver compartment).
-
-
Transport Experiment (Basolateral to Apical):
-
The test compound is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at the same time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed incubation mixture.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate important workflows and relationships.
References
confirming the binding affinity of 3-chloro-6-(1H-imidazol-1-yl)pyridazine to its target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the investigational compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine and its derivatives to its putative target, the aromatase enzyme. For the purpose of this comparison, we will utilize the experimentally determined inhibitory concentration of a closely related derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), as a proxy. The performance of this compound is benchmarked against established clinical aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.
Quantitative Comparison of Aromatase Inhibitors
The following table summarizes the available quantitative data for the investigational compound and its clinical comparators. The data highlights the half-maximal inhibitory concentration (IC50) and, where available, the inhibition constant (Ki), which are key indicators of a compound's potency in targeting the aromatase enzyme.
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| MFT-279 (derivative of this compound) | Non-steroidal | Aromatase | 2.39[1] | N/A |
| Letrozole | Non-steroidal | Aromatase | ~1-10 | ~0.1-2.5 |
| Anastrozole | Non-steroidal | Aromatase | ~10-20 | ~10-15 |
| Exemestane | Steroidal (Irreversible) | Aromatase | ~15-30 | N/A |
N/A: Not Applicable or Not Available. The Ki for irreversible inhibitors like Exemestane is not typically reported in the same manner as for reversible inhibitors.
Experimental Protocols
The determination of binding affinity and inhibitory potential of compounds against aromatase can be achieved through various robust experimental methodologies. Below are detailed protocols for commonly employed assays.
Radiometric Aromatase Inhibition Assay
This assay directly measures the enzymatic activity of aromatase by quantifying the conversion of a radiolabeled androgen substrate to an estrogen product.
Objective: To determine the IC50 value of a test compound against human aromatase.
Materials:
-
Human recombinant aromatase (microsomal preparation)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Control inhibitors (e.g., Letrozole)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
A reaction mixture is prepared containing the human recombinant aromatase, NADPH, and the reaction buffer.
-
The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor and a positive control with a known inhibitor are also prepared.
-
The enzymatic reaction is initiated by the addition of [1β-³H]-androst-4-ene-3,17-dione.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated, and the radiolabeled water ([³H]₂O), a byproduct of the aromatization reaction, is separated from the unused substrate.
-
The amount of [³H]₂O is quantified using a scintillation counter, which is directly proportional to the aromatase activity.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Objective: To determine the dissociation constant (Kd) of a test compound for aromatase.
Materials:
-
Purified, active aromatase enzyme
-
Test compound
-
ITC instrument and cells
-
Dialysis buffer
Procedure:
-
The aromatase enzyme is dialyzed extensively against a specific buffer to ensure buffer matching. The test compound is dissolved in the same dialysis buffer.
-
The sample cell of the ITC instrument is filled with the aromatase solution at a known concentration.
-
The injection syringe is filled with a concentrated solution of the test compound.
-
A series of small, precise injections of the test compound into the sample cell is initiated.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
The raw data, a series of heat spikes, is integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Molecular Interactions and Experimental Process
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow for determining binding affinity, and the logical framework for comparing its performance.
References
peer-reviewed literature on the biological effects of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical pyridazine-based aromatase inhibitor, MFT-279, and established clinical aromatase inhibitors: Letrozole, Anastrozole, and Exemestane. The information is presented to facilitate objective performance comparisons with supporting experimental data.
This guide focuses on 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), a potent non-steroidal aromatase inhibitor, and contextualizes its performance against the current standards of care in hormone-positive breast cancer treatment. While direct peer-reviewed literature on the specific biological effects of 3-chloro-6-(1H-imidazol-1-yl)pyridazine is not available, the closely related compound MFT-279 offers a valuable case study.
Quantitative Comparison of Aromatase Inhibitors
The following tables summarize the in vitro and in vivo preclinical data, as well as key clinical outcomes for the selected aromatase inhibitors.
Table 1: In Vitro Aromatase Inhibition
| Compound | Type | IC50 (nmol/L) | Ki (nmol/L) | Cell Line/Enzyme Source |
| MFT-279 | Non-steroidal (Pyridazine) | 2.39[1] | Not Reported | Human Placental Aromatase[1] |
| Letrozole | Non-steroidal (Triazole) | 1.9 - 5.3[2][3] | 4.6 - 5.0 (µM) (for CYP2A6)[4] | Human Placental Aromatase, MCF-7-aromatase cells[2][3] |
| Anastrozole | Non-steroidal (Triazole) | ~15[4] | 8 - 10 (µM) (for CYP1A2, 2C9, 3A)[5] | Human Liver Microsomes[5] |
| Exemestane | Steroidal (Irreversible) | 27[6] | Not Applicable (Irreversible) | Human Placental Aromatase[6] |
Table 2: Preclinical In Vivo Efficacy in DMBA-Induced Mammary Carcinoma Model
| Compound | Dose | Administration | Duration | Outcome |
| MFT-279 | 20 mg/kg | Oral, once a day | 28 days | Regression of tumors[1] |
| Letrozole | Not specified in direct comparison | Not specified | Not specified | Potent inhibitor of tumor proliferation, more effective than tamoxifen.[7] |
| Anastrozole | Not specified in direct comparison | Not specified | Not specified | Effective in suppressing tumor growth.[8] |
| Exemestane | Not specified in direct comparison | Not specified | Not specified | Shows antitumor activity.[9] |
Table 3: Selected Clinical Trial Outcomes in Postmenopausal Women with Hormone Receptor-Positive Breast Cancer
| Compound | Trial (Adjuvant Setting) | Disease-Free Survival (DFS) | Overall Survival (OS) | Objective Response Rate (ORR) - Advanced Breast Cancer |
| Letrozole | BIG 1-98 | 5-year DFS rate: 84.9% (vs. 82.9% for Anastrozole in FACE trial).[10] Significantly improved vs. Tamoxifen.[10] | 5-year OS rate: 89.9% (vs. 89.2% for Anastrozole in FACE trial).[10] | 19.1% (vs. 12.3% for Anastrozole).[10] |
| Anastrozole | ATAC | 5-year DFS rate: 82.9% (vs. 84.9% for Letrozole in FACE trial).[10] Significantly improved vs. Tamoxifen. | 5-year OS rate: 89.2% (vs. 89.9% for Letrozole in FACE trial).[10] | 21% (vs. 17% for Tamoxifen).[11] |
| Exemestane | IES | Improved DFS vs. continued Tamoxifen after 2-3 years of Tamoxifen. | Showed a trend towards improved OS. | 46% (vs. 31% for Tamoxifen).[12] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against aromatase.
-
Enzyme Source: Human placental microsomes are a standard source of aromatase.[13] Alternatively, recombinant human aromatase expressed in a suitable cell line can be used.
-
Substrate: A fluorogenic substrate, such as 3-cyano-7-ethoxycoumarin (CEC) or a tritiated androgen like [1β-³H]-androst-4-ene-3,17-dione, is used.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., MFT-279, Letrozole, Anastrozole, Exemestane) in a suitable buffer at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate and a cofactor, such as NADPH.
-
Detection:
-
For fluorometric assays, the increase in fluorescence resulting from the enzymatic conversion of the substrate is measured over time using a fluorescence plate reader.
-
For radiometric assays, the release of ³H₂O into the aqueous phase is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo DMBA-Induced Mammary Carcinoma Model in Rats
This model is a widely used method to evaluate the efficacy of potential anti-cancer agents in a setting that mimics hormone-dependent breast cancer.
-
Animal Model: Female Sprague-Dawley rats are typically used.[9][14]
-
Carcinogen Induction: At approximately 50 days of age, rats are administered a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate vehicle like corn oil.[9][14]
-
Tumor Monitoring: Animals are monitored regularly for the appearance and growth of mammary tumors. Tumor size is measured with calipers.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound (e.g., MFT-279) is administered daily via the appropriate route (e.g., oral gavage) for a specified duration.
-
Endpoint: The primary endpoint is the change in tumor volume or the complete regression of tumors over the treatment period. At the end of the study, tumors can be excised for histological and molecular analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action of aromatase inhibitors in hormone-positive breast cancer.
References
- 1. Long-term efficacy and safety of anastrozole for adjuvant treatment of early breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Letrozole in advanced breast cancer: the PO25 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Analogs and Alternative Compounds in Aromatase Inhibition and STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of compounds related to 3-chloro-6-(1H-imidazol-1-yl)pyridazine, focusing on two key mechanisms of action: aromatase inhibition and activation of the Stimulator of Interferon Genes (STING) pathway. The information presented is intended to support researchers in evaluating potential therapeutic candidates and designing replication studies.
Executive Summary
The pyridazine scaffold is a versatile core in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on analogs of this compound and their potential as either aromatase inhibitors for applications in oncology or as STING agonists for immunotherapy. We present a compilation of reported in vitro efficacy data for representative compounds and their alternatives, detailed experimental protocols for relevant assays, and visual diagrams of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) for aromatase inhibitors and the half-maximal effective concentration (EC50) for STING agonists, providing a quantitative comparison of their potency.
Table 1: Aromatase Inhibition Data
| Compound | Target | Assay System | IC50 (nM) | Reference |
| 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | Aromatase | In vitro enzyme assay | 2.39 | [1] |
| Letrozole | Aromatase | Human placental microsomes | 2 | [2] |
| Letrozole | Aromatase | MCF-7aro monolayer cells | 50-100 | [3] |
| Anastrozole | Aromatase | Human placental microsomes | 8 | [2] |
| Exemestane | Aromatase | Wild-type aromatase | 24 | [4] |
Table 2: STING Agonist Activity Data
| Compound | Target | Cell Line | EC50 (µM) | Reference |
| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | STING | Human THP1 cells | 0.06 | [5][6][7] |
| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | STING | Mouse RAW 264.7 cells | 14.15 | [5][6][7] |
| SR-717 | STING | ISG-THP1 (WT) cells | 2.1 | [8][9] |
| SNX281 | STING | THP-1 cells (IFN-β secretion) | Not explicitly stated, but induces cytokine secretion | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory potential of a compound against the aromatase enzyme.
1. Reagent Preparation:
- Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
- Reconstitute human recombinant aromatase (CYP19A1) in the assay buffer.
- Prepare a stock solution of the test compound and a positive control inhibitor (e.g., Letrozole) in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound.
- Prepare a solution of a fluorogenic aromatase substrate.
- Prepare an NADPH generating system.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant aromatase enzyme.
- Incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system to each well.
- Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).
3. Data Analysis:
- Calculate the rate of the enzymatic reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based STING Activation Assay
This protocol describes a method to assess the ability of a compound to activate the STING pathway in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable reporter cell line (e.g., THP-1 monocytes expressing an interferon-stimulated gene (ISG) reporter) in the appropriate medium.
- Seed the cells into a 96-well plate and allow them to adhere.
- Prepare a stock solution of the test compound and a positive control STING agonist (e.g., 2'3'-cGAMP) in a suitable solvent.
- Treat the cells with various concentrations of the test compound or positive control.
2. Reporter Gene Assay:
- After a suitable incubation period (e.g., 18-24 hours), measure the activity of the reporter gene. For a luciferase reporter, this involves lysing the cells and adding a luciferase substrate, followed by measuring luminescence. For a secreted alkaline phosphatase (SEAP) reporter, an aliquot of the cell culture supernatant is mixed with a SEAP substrate, and the absorbance is measured.
3. Data Analysis:
- Normalize the reporter activity to a control (e.g., cell viability or a constitutively expressed reporter).
- Plot the normalized reporter activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Figure 1. Aromatase Inhibition Signaling Pathway.
References
- 1. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a heterocyclic compound often used in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related compounds can cause skin irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes which may cause serious eye irritation or damage.[4] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors, as related compounds can cause respiratory irritation.[2] |
II. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for halogenated organic compounds and imidazole derivatives.[1][5][6]
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification and Labeling:
-
Clearly label a dedicated, sealable, and airtight waste container as "Hazardous Waste: this compound".[1]
-
Include the chemical formula (C₇H₅ClN₄) and any known hazard symbols.
-
-
Waste Segregation:
-
Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[1]
-
Halogenated waste should be segregated from non-halogenated waste to ensure proper disposal and to avoid potentially violent reactions.[5][6]
-
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the collected waste through a licensed hazardous waste disposal company.[8]
-
Provide the disposal company with all available information on the chemical's properties.
-
Incineration in a licensed facility equipped with an afterburner and scrubber is the preferred method for the destruction of halogenated organic compounds.[9]
-
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Management
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the affected area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Contain the Spill:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Place all contaminated materials, including PPE, into a sealed bag and dispose of it as hazardous waste.[1]
-
IV. Workflow for Proper Disposal
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 3-chloro-6-(1H-imidazol-1-yl)pyridazine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling structurally similar, potentially hazardous heterocyclic aromatic compounds.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, strict adherence to the following PPE requirements is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Goggles are recommended when there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][4] Inspect for damage before each use and dispose of contaminated gloves properly.[3] |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material. A chemical-resistant apron is advised for larger quantities.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a certified chemical fume hood.[2][4][5] If a fume hood is unavailable or in case of a spill, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
Designate a specific area for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment :
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[5] If irritation persists, seek medical attention.[7]
-
In case of eye contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5][8]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][8]
-
Waste Treatment and Disposal : Waste containing this compound should be treated as hazardous waste.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[8] Do not let the product enter drains.[3]
Caption: Workflow for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
